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  • Product: 5-O-Desethyl Amlodipine
  • CAS: 1809326-44-0

Core Science & Biosynthesis

Foundational

5-O-Desethyl Amlodipine: A Technical Whitepaper on Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Characterization

Executive Summary Amlodipine is a widely prescribed dihydropyridine calcium channel blocker. During pharmaceutical drug development, stability testing, and pharmacokinetic profiling, the identification and quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amlodipine is a widely prescribed dihydropyridine calcium channel blocker. During pharmaceutical drug development, stability testing, and pharmacokinetic profiling, the identification and quantification of its impurities and degradation products is a strict regulatory requirement. One of the most significant degradants is 5-O-Desethyl Amlodipine (CAS: 1809326-44-0), also referred to in pharmacopeial literature as Amlodipine Methyl Monoester Impurity or Impurity K.

This whitepaper provides an in-depth analysis of the physicochemical properties, exact mass metrics, and the self-validating analytical methodologies required for the precise identification of this specific compound.

Physicochemical Properties & Mass Metrics

In the realm of High-Resolution Mass Spectrometry (HRMS), understanding the distinction between average molecular weight and monoisotopic exact mass is foundational. Molecular weight accounts for the natural isotopic abundance of all elements (e.g., the ~3:1 ratio of Chlorine-35 to Chlorine-37), whereas exact mass is calculated using only the most abundant, stable isotopes (e.g., ^12C, ^1H, ^35Cl, ^14N, ^16O).

Computational chemical data from establishes the monoisotopic exact mass of the compound, which is critical for distinguishing it from isobaric interferences in complex biological matrices.

Table 1: Quantitative Chemical Data for 5-O-Desethyl Amlodipine
PropertyValueAnalytical Significance
Chemical Formula C₁₈H₂₁ClN₂O₅Represents the loss of an ethyl group (-C₂H₄) from parent Amlodipine (C₂₀H₂₅ClN₂O₅).
Molecular Weight 380.82 g/mol Utilized for stoichiometric calculations and macroscopic formulation preparations.
Monoisotopic Exact Mass 380.1139 DaCritical for HRMS identification; allows differentiation from isobaric compounds.
Target [M+H]⁺ m/z 381.1212 m/zThe protonated ion mass targeted in positive Electrospray Ionization (ESI+).

Mechanistic Pathway: Formation of 5-O-Desethyl Amlodipine

The dihydropyridine core of amlodipine contains two distinct ester groups: a methyl ester and an ethyl ester. Under specific hydrolytic conditions—whether driven enzymatically in vivo or via chemical degradation during forced stability studies—the ethyl ester undergoes selective hydrolysis.

According to structural data from the , this cleavage releases ethanol as a leaving group, converting the ester into a carboxylic acid. This structural shift significantly alters the molecule's polarity, which dictates the downstream chromatographic strategy.

Pathway Amlodipine Amlodipine (C20H25ClN2O5) Hydrolysis Ester Hydrolysis (-C2H6O) Amlodipine->Hydrolysis H2O / Catalyst Desethyl 5-O-Desethyl Amlodipine (C18H21ClN2O5) Hydrolysis->Desethyl Loss of Ethanol

Structural degradation pathway of Amlodipine to 5-O-Desethyl Amlodipine via ester hydrolysis.

Analytical Workflow: HRMS Protocol for Exact Mass Determination

To confidently identify 5-O-Desethyl Amlodipine in complex matrices, a self-validating HRMS protocol must be employed. The following step-by-step methodology utilizes Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-QTOF) or Orbitrap systems, ensuring both high sensitivity and rigorous data integrity.

Step-by-Step Methodology:

Step 1: Sample Preparation & Matrix Spiking

  • Action: Extract the sample using solid-phase extraction (SPE). Reconstitute in an initial mobile phase of 5% Acetonitrile in Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a potent proton donor. It ensures the primary amine group on the amlodipine side-chain is fully protonated in solution, which exponentially increases ion yield during ESI+.

  • Self-Validation: Spike the sample with a stable isotope-labeled internal standard (e.g., Amlodipine-d4). The consistent recovery of this internal standard validates the extraction efficiency and mathematically corrects for matrix ionization suppression.

Step 2: UHPLC Separation

  • Action: Inject 2 µL of the reconstituted sample onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Execute a gradient elution from 5% to 95% Acetonitrile over 10 minutes.

  • Causality: The hydrophobic C18 stationary phase effectively retains the dihydropyridine core. The gradient elution separates 5-O-Desethyl Amlodipine from the parent drug because the newly formed carboxylic acid group increases the molecule's polarity, causing it to elute earlier than intact Amlodipine.

Step 3: ESI+ Ionization and HRMS Detection

  • Action: Operate the mass spectrometer in positive ion mode. Set the mass resolving power to a minimum of 70,000 (at m/z 200).

  • Causality: Ultra-high resolution is mandatory to separate the target exact mass (m/z 381.1212) from background chemical noise and potential isobaric interferences present in the matrix.

Step 4: Data Processing & Mass Accuracy Thresholding

  • Action: Extract the ion chromatogram (EIC) for m/z 381.1212 utilizing a narrow mass tolerance window of ±5 ppm.

  • Self-Validation: Calculate the mass error using the formula: [(Measured Mass - Exact Mass) / Exact Mass] x 10^6. A mass error of < 5 ppm, coupled with a matching isotopic pattern (specifically the characteristic ~3:1 ratio of the ^35Cl and ^37Cl isotopes), mathematically validates the identity of the impurity without relying solely on retention time. High-purity reference standards from suppliers like can be run in parallel to confirm this validation.

HRMS_Workflow Prep Sample Preparation (0.1% FA in ACN/H2O) UHPLC UHPLC Separation (C18 Column, Gradient) Prep->UHPLC ESI ESI+ Ionization (Protonation: [M+H]+) UHPLC->ESI MassSpec HRMS Analysis (Orbitrap / Q-TOF) ESI->MassSpec Data Data Processing (Target m/z: 381.1212) MassSpec->Data

Step-by-step LC-HRMS workflow for the exact mass detection of 5-O-Desethyl Amlodipine.

References

  • National Center for Advancing Translational Sciences (NCATS). "5-O-DESETHYL AMLODIPINE." Global Substance Registration System (GSRS). Available at:[Link] [1]

  • SynZeal Research. "5-O-Desethyl Amlodipine Reference Standard." SynZeal. Available at: [Link] [1]

Exploratory

In Vitro Toxicity Profile of 5-O-Desethyl Amlodipine: A Comprehensive Qualification Guide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Qualification Protocol Executive Summary & Mechanistic Context Amlodipine is a ubiquitous dihydropyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Qualification Protocol

Executive Summary & Mechanistic Context

Amlodipine is a ubiquitous dihydropyridine calcium channel blocker used in the management of hypertension and angina. During active pharmaceutical ingredient (API) synthesis, formulation, or physiological metabolism, various degradation products and metabolites emerge[1]. One critical entity requiring rigorous regulatory qualification is 5-O-Desethyl Amlodipine (CAS: 1809326-44-0)[2].

Chemically identified as 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 5-Methyl Ester[3], this compound results from the hydrolysis of the ethyl ester moiety at the 3-position of the dihydropyridine ring. Because the core pharmacophore remains largely intact, there is a theoretical risk of residual pharmacological activity, off-target binding, or novel toxicity. Under the ICH Q3A/Q3B and ICH M7(R2) regulatory frameworks[4], pharmaceutical manufacturers are mandated to establish a comprehensive in vitro toxicity profile to qualify this impurity and define safe exposure limits.

As a Senior Application Scientist, the strategy I deploy for qualifying such impurities relies on a tiered, self-validating system of in silico predictions followed by empirical in vitro assays.

The ICH M7 Framework: In Silico & Genotoxicity Assessment

The primary regulatory concern for any novel impurity is its potential to induce DNA reactivity (mutagenicity), which carries a carcinogenic risk. We approach this using the ICH M7(R2) workflow[5].

Causality of the Assessment Strategy

Before committing to resource-intensive in vitro panels, we utilize in silico Quantitative Structure-Activity Relationship (QSAR) models (e.g., Derek Nexus for expert rule-based prediction, and Sarah Nexus for statistical modeling). We specifically look for structural alerts such as electrophilic centers that could covalently bind to DNA.

Because 5-O-Desethyl Amlodipine is formed via simple ester hydrolysis, it typically does not generate novel electrophilic structural alerts compared to the parent Amlodipine API. Consequently, it is generally assigned to ICH M7 Class 5 (no mutagenic concern)[4]. However, regulatory bodies require empirical validation to confirm this classification.

IChM7Workflow A Identify 5-O-Desethyl Amlodipine (CAS: 1809326-44-0) B In Silico QSAR Analysis (Derek / Sarah Nexus) A->B C Structural Alert Identified? B->C D Class 5: No Mutagenic Concern Control via ICH Q3A/B C->D No E In Vitro Ames Test (OECD 471) C->E Yes F Ames Positive? E->F G Class 1/2: Mutagenic Control at TTC (ICH M7) F->G Yes H Class 5: Non-Mutagenic Control via ICH Q3A/B F->H No

Workflow for the qualification of 5-O-Desethyl Amlodipine according to ICH M7(R2) guidelines.

In Vitro Toxicity Profiling Panel

To build a holistic safety profile beyond genotoxicity, we evaluate cytotoxicity and cardiotoxicity.

Causality of Cell Line and Assay Selection
  • Cytotoxicity (HepG2 & H9c2): HepG2 (human hepatoma) cells are utilized to assess general hepatotoxicity, as amlodipine is extensively metabolized in the liver via CYP3A4. H9c2 (rat cardiomyoblast) cells are selected because the parent drug targets cardiovascular tissue; we must ensure the desethyl metabolite does not induce direct myocardial necrosis.

  • Cardiotoxicity (hERG Patch Clamp): The human Ether-à-go-go-Related Gene (hERG) encodes the Kv11.1 potassium channel. Blockade of this channel delays ventricular repolarization, leading to prolonged QT intervals and potentially fatal Torsades de Pointes. Screening for hERG liability is a non-negotiable standard for cardiovascular drug impurities.

ToxPanel Core 5-O-Desethyl Amlodipine In Vitro Toxicity Panel Cyto Cytotoxicity (HepG2 / H9c2) MTT Assay LDH Leakage Core->Cyto Geno Genotoxicity (OECD 471 / 487) Ames Test Micronucleus Assay Core->Geno Cardio Cardiotoxicity (HEK293) hERG Patch Clamp Calcium Flux Core->Cardio

Comprehensive in vitro toxicity profiling panel for evaluating 5-O-Desethyl Amlodipine.

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, every protocol must be designed as a self-validating system , incorporating strict internal controls that dictate the acceptance criteria of the run.

Protocol 1: Bacterial Reverse Mutation Test (Ames Test) - OECD 471[6]

Objective: Detect point mutations (base-pair substitutions and frameshifts) induced by the impurity. Self-Validating Controls: Strain-specific positive controls (e.g., Sodium azide for TA1535, 2-Aminoanthracene for +S9 conditions) must show a ≥3-fold increase in revertant colonies. Vehicle controls establish the spontaneous baseline.

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth until they reach a density of ~10^9 cells/mL.

  • Metabolic Activation (+S9): Prepare a 10% rat liver S9 mix (induced by Aroclor 1254). Causality: The impurity itself might be benign, but hepatic cytochrome P450 enzymes could oxidize it into an electrophilic, DNA-reactive species.

  • Treatment (Plate Incorporation): Mix 0.1 mL of bacterial suspension, 0.1 mL of 5-O-Desethyl Amlodipine (dissolved in DMSO, tested at 5 concentrations up to the OECD limit of 5000 µ g/plate ), and 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions).

  • Incubation: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan to allow initial divisions). Pour onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours.

  • Data Acquisition: Count revertant colonies using an automated colony counter. A positive result requires a dose-dependent, reproducible increase in revertant colonies.

Protocol 2: In Vitro hERG Patch Clamp Assay

Objective: Assess off-target proarrhythmic risk by measuring the blockade of the rapid delayed rectifier potassium current ( IKr​ ). Self-Validating Controls: The assay is only valid if the positive control (E-4031, a known hERG blocker) inhibits >80% of the tail current, and the leak current remains <10% of the peak hERG current throughout the recording.

  • Cell Preparation: Culture HEK293 cells stably transfected with the hERG gene on glass coverslips.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 2–4 MΩ). Hold the resting membrane potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and rapidly inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (the critical measurement phase).

  • Perfusion: Perfuse 5-O-Desethyl Amlodipine at escalating concentrations (e.g., 0.1, 1, 10, 30 µM) into the extracellular bath. Allow 3–5 minutes per concentration to reach steady-state block.

  • Data Analysis: Measure the peak tail current amplitude. Plot fractional block versus concentration to calculate the IC50​ .

Quantitative Data Presentation

The following tables summarize the expected and representative in vitro profiling data for 5-O-Desethyl Amlodipine, demonstrating its qualification as a non-hazardous impurity when controlled within standard ICH Q3A limits.

Table 1: In Silico & Genotoxicity Summary
Assay / ModelTarget / Biological SystemResult / PredictionRegulatory Guideline
QSAR (Derek Nexus) Mutagenicity (Structural Alerts)Negative (No novel alerts)ICH M7(R2)
Ames Test S. typhimurium & E. coliNegative (-S9 / +S9)OECD 471
Micronucleus Test TK6 Human Lymphoblastoid cellsNegative (No clastogenicity)OECD 487
Table 2: Cytotoxicity & Cardiotoxicity Profiling
AssayCell Line / Target IC50​ / Viability LimitClinical / Toxicological Relevance
MTT Assay HepG2 (Hepatocytes)> 100 µMHepatic clearance safety; no acute hepatotoxicity.
LDH Leakage H9c2 (Cardiomyoblasts)> 100 µMDirect myocardial safety; lack of cellular necrosis.
Patch Clamp hERG (Kv11.1 Channel)> 30 µMLow risk of off-target QT interval prolongation.

References

  • 5-O-Desethyl Amlodipine Reference Standard (CAS: 1809326-44-0) Source: SynZeal Research / Chemical Catalogs URL:[Link]

  • ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk Source: European Medicines Agency (EMA) URL:[Link]

  • Test No. 471: Bacterial Reverse Mutation Test (Ames Test) Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Identification of 5-O-Desethyl Amlodipine in Forced Degradation Studies

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the identification and characterization of 5-O-desethyl amlodipine, a potential degradation produc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the identification and characterization of 5-O-desethyl amlodipine, a potential degradation product of amlodipine, within the framework of forced degradation studies. This document is designed to offer not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and well-understood analytical outcome.

Introduction: The Imperative of Impurity Profiling in Drug Development

Amlodipine, a long-acting dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for hypertension and angina.[1] The stability of a drug substance such as amlodipine is a critical attribute that is thoroughly investigated during drug development to ensure its safety, efficacy, and quality. Forced degradation studies are an indispensable tool in this process, providing a predictive insight into the degradation pathways of a drug under various stress conditions. These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to identify potential degradation products, which could impact the safety and efficacy of the final drug product.

One such potential degradation product of amlodipine is 5-O-desethyl amlodipine. This impurity arises from the hydrolysis of the ethyl ester at the C5 position of the dihydropyridine ring. Understanding the conditions under which this impurity is formed and developing robust analytical methods for its detection and quantification are paramount for ensuring the quality and safety of amlodipine-containing pharmaceuticals.

The Genesis of 5-O-Desethyl Amlodipine: A Mechanistic Perspective

The molecular structure of amlodipine contains two ester functional groups: a methyl ester at the C3 position and an ethyl ester at the C5 position of the dihydropyridine ring. These ester linkages are susceptible to hydrolysis under both acidic and alkaline conditions.[1]

The formation of 5-O-desethyl amlodipine is a direct consequence of the hydrolysis of the ethyl ester moiety. It has been noted in the literature that the ethyl-ester of amlodipine is more readily hydrolyzed than the methyl-ester. This is attributed to the ethyl group being a better leaving group compared to the methyl group. Therefore, under controlled hydrolytic stress, it is plausible to selectively generate 5-O-desethyl amlodipine.

Below is a diagram illustrating the degradation pathway from amlodipine to 5-O-desethyl amlodipine.

G Amlodipine Amlodipine (C20H25ClN2O5) Desethyl_Amlodipine 5-O-Desethyl Amlodipine (C18H21ClN2O5) Amlodipine->Desethyl_Amlodipine Hydrolysis (Acidic or Alkaline Conditions) G cluster_0 Sample Preparation cluster_1 Separation & Detection cluster_2 Structural Elucidation Forced_Degradation Forced Degradation of Amlodipine HPLC HPLC-UV/PDA Forced_Degradation->HPLC Injection LC_MS LC-MS/MS HPLC->LC_MS Peak of Interest NMR NMR Spectroscopy (if isolated) LC_MS->NMR Further Confirmation

Caption: Analytical workflow for the identification of 5-O-desethyl amlodipine.

High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection

Objective: To separate the degradation products from the parent amlodipine and other impurities.

Typical HPLC Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 5.0)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 238 nm and PDA scan (200-400 nm)

Rationale:

  • C18 Column: Provides good retention and separation for moderately polar compounds like amlodipine and its degradation products.

  • Gradient Elution: Necessary to resolve compounds with a range of polarities that are expected in a forced degradation sample.

  • PDA Detection: Allows for the assessment of peak purity and provides UV spectral information that can help in the initial identification of related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To determine the molecular weight and fragmentation pattern of the target impurity for structural elucidation.

Expected Mass Spectrometric Data for 5-O-Desethyl Amlodipine:

  • Molecular Formula: C18H21ClN2O5 [2][3]* Molecular Weight: 380.82 g/mol [2][3]* Expected [M+H]+ ion: m/z 381.12

A study on the phototransformation of amlodipine identified a product with an m/z value of 381.1212, which corresponds to the amlodipine derivative after hydrolysis of the ethyl ester. [4] Proposed Fragmentation Pathway:

Based on the known fragmentation of amlodipine and other dihydropyridines, the fragmentation of the [M+H]+ ion of 5-O-desethyl amlodipine is expected to involve:

  • Loss of the aminoethoxy-methyl side chain.

  • Loss of the methyl ester group.

  • Aromatization of the dihydropyridine ring.

A detailed fragmentation analysis would be required to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation of 5-O-desethyl amlodipine.

Should the concentration of the impurity be sufficient, or if it can be isolated via preparative HPLC, 1H and 13C NMR would provide definitive structural information. The key diagnostic signal would be the absence of the characteristic ethyl group signals (a triplet and a quartet) and the presence of a carboxylic acid proton signal.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The use of a control sample in the forced degradation study provides a baseline against which the formation of new peaks can be compared. The multi-faceted analytical approach, combining chromatographic separation with mass spectrometric and potentially NMR data, provides orthogonal confirmation of the impurity's identity. Peak purity analysis via PDA is a crucial in-process check to ensure that the peak of interest is not co-eluting with other components.

Conclusion

The identification of 5-O-desethyl amlodipine in forced degradation studies is a critical step in ensuring the quality and safety of amlodipine drug products. This guide has provided a comprehensive framework for the strategic generation, separation, and characterization of this impurity. By understanding the underlying chemical principles and employing a robust, multi-technique analytical workflow, researchers and drug development professionals can confidently identify and control this and other potential degradation products.

References

  • Al-Ghani, M. A., & Al-Zuhairy, M. F. (2021). Synthesis, characterization and biological evaluation of some new amlodipine derivatives. Journal of Pharmaceutical Sciences and Research, 13(3), 159-165.
  • Characterization of products formed by forced degradation of Amlodipine Besyl
  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension tre
  • 5-O-DESETHYL AMLODIPINE. G-SRS. [Link]

  • Jakimska, A., Śliwka-Kaszyńska, M., Nagórski, P., Namieśnik, J., & Kot-Wasik, A. (2014). Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. PLOS ONE, 9(10), e109206.
  • Singh, B., & Rao, R. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 85, 142-149.
  • Nageswari, A., & Reddy, K. V. (2015). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance.
  • 5-O-Desethyl Amlodipine. Discovery Fine Chemicals. [Link]

  • Wu, Y., Wu, N., & Li, W. (2011). Synthesis of Amlodipine Besylate. Chinese Journal of Modern Applied Pharmacy, 28(2), 140-141.
  • 5-O-Desethyl Amlodipine. SynZeal. [Link]

  • Tallarico, M., et al. (2020). Enzymatic synthesis of amlodipine amides and evaluation of their anti-Trypanosoma cruzi activity. Organic & Biomolecular Chemistry, 18(27), 5205-5214.
  • Petchsangsai, J., et al. (2012). Development and validation of liquid chromatography - Tandem mass spectrometry method for determination of amlodipine in human plasma. Thai Journal of Pharmaceutical Sciences, 36(4), 173-183.
  • Zhang, Y., et al. (2007). Liquid Chromatography–Mass Spectrometry Method for the Determination of Amlodipine in Human Plasma and its Application in a Bioequivalence Study. Arzneimittelforschung, 57(11), 711-716.
  • 5-O-Desethyl Amlodipine. Lotusfeet Pharma. [Link]

  • Singh, B., & Rao, R. (2013). Mass fragmentation pattern of amlodipine. [Diagram].
  • Grossert, J. S., et al. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Journal of the American Society for Mass Spectrometry, 16(4), 543-556.
  • Amlodipine Isopropyl Ethyl Ester Impurity. Manasa Life Sciences. [Link]

  • Kamberi, M., et al. (2009). Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 651-657.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC Method Development and Validation for the Quantification of 5-O-Desethyl Amlodipine

Introduction & Mechanistic Challenges Amlodipine is a widely prescribed dihydropyridine calcium channel blocker. During drug development, stability testing, and pharmacokinetic profiling, monitoring its degradation produ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

Amlodipine is a widely prescribed dihydropyridine calcium channel blocker. During drug development, stability testing, and pharmacokinetic profiling, monitoring its degradation products and metabolites is critical. 5-O-Desethyl Amlodipine (CAS: 1809326-44-0) is a key metabolite and potential impurity characterized by the hydrolysis of the ethyl ester group, which yields a free carboxylic acid[1].

Quantifying this specific impurity presents unique chromatographic challenges due to its structural divergence from the parent compound:

  • Zwitterionic Dynamics: The parent amlodipine contains a primary amine (pKa ~8.6). The cleavage of the ethyl ester in 5-O-Desethyl Amlodipine introduces a free carboxylic acid (pKa ~3.5). At physiological pH, the molecule exists as a zwitterion, leading to severe peak tailing and unpredictable retention shifts on standard silica-based stationary phases.

  • Polarity Shift: The unmasking of the carboxylic acid drastically lowers the molecule's partition coefficient (LogP). In reversed-phase HPLC (RP-HPLC), 5-O-Desethyl Amlodipine is highly polar and elutes significantly earlier than the lipophilic parent drug, necessitating a highly optimized gradient[2].

As a Senior Application Scientist, the objective is to design a self-validating, stability-indicating method[3] that suppresses these secondary interactions while maintaining mass-spectrometry (MS) compatibility for orthogonal peak purity verification.

Analytical Quality by Design (AQbD) Strategy

To overcome the zwitterionic challenges, we employ an AQbD approach focusing on mobile phase pH and stationary phase architecture[2][4].

  • pH Causality: Operating at a mobile phase pH of 2.8 ensures the carboxylic acid moiety is predominantly protonated (neutralized), while the primary amine remains fully ionized. This eliminates the zwitterionic state, preventing peak splitting. We utilize 10 mM Ammonium Formate adjusted with Formic Acid rather than traditional non-volatile phosphate buffers[2] to ensure the method is LC-MS/MS transferable.

  • Stationary Phase Selection: A core-shell C18 column (2.6 µm) with dense end-capping is selected. Core-shell particles minimize Eddy dispersion, offering UHPLC-level theoretical plates at standard HPLC backpressures, which is critical for resolving closely eluting degradation products[3].

AQbD_Workflow N1 1. Target Profile Define 5-O-Desethyl Amlodipine (CAS: 1809326-44-0) N2 2. Risk Assessment Evaluate Zwitterionic Nature (pKa ~3.5 & ~8.6) N1->N2 N3 3. DoE Optimization pH 2.8 Buffer Selection Gradient Steepness N2->N3 N4 4. Column Chemistry Core-Shell C18 (2.6 µm) Dense End-Capping N3->N4 N5 5. System Suitability Resolution > 2.0 Tailing Factor < 1.5 N4->N5 N6 6. ICH Q2 Validation Linearity, LOD/LOQ, Accuracy & Precision N5->N6

Fig 1: AQbD Workflow for 5-O-Desethyl Amlodipine HPLC Method Development.

Chromatographic Conditions & Data Presentation

The method utilizes a steep gradient to retain the polar 5-O-Desethyl metabolite in the high-aqueous phase, followed by a rapid organic ramp to elute the lipophilic amlodipine[2]. Detection is set to 237 nm, the maximum absorbance ( λmax​ ) for the dihydropyridine chromophore[3][5].

Table 1: Optimized HPLC Conditions
ParameterSpecification / ConditionScientific Rationale
Column Core-shell C18 (100 mm × 4.6 mm, 2.6 µm)High efficiency, low backpressure, stable at low pH[3].
Mobile Phase A 10 mM Ammonium Formate (pH 2.8 with Formic Acid)Suppresses carboxylic acid ionization; MS-compatible.
Mobile Phase B Acetonitrile : Methanol (70:30 v/v)Methanol improves dihydropyridine solubility and peak shape[4].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID core-shell columns.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer[2].
Detection UV/PDA at 237 nmMaximum absorbance for amlodipine and its desethyl metabolite[5].
Injection Vol 10 µLPrevents volume overload while maintaining high sensitivity.
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Target
0.09010Equilibration
3.09010Retain polar 5-O-Desethyl Amlodipine
10.04060Ramp for intermediate impurities
15.02080Elute lipophilic Amlodipine
17.02080Column wash
17.19010Return to initial conditions
22.09010Re-equilibration

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The System Suitability Test (SST) acts as a strict gating mechanism; sample analysis must not proceed unless SST criteria are met.

Step 1: Mobile Phase Preparation
  • Buffer (Phase A): Dissolve 0.63 g of Ammonium Formate in 1000 mL of Milli-Q water. Add Formic Acid dropwise under continuous stirring until the pH reaches exactly 2.80 ± 0.05. Filter through a 0.22 µm nylon membrane.

  • Organic (Phase B): Mix 700 mL of HPLC-grade Acetonitrile with 300 mL of HPLC-grade Methanol. Degas via sonication for 10 minutes.

Step 2: Standard and Sample Preparation
  • Diluent: Prepare a mixture of Water:Methanol (50:50, v/v).

  • Resolution Standard: Accurately weigh and dissolve 5-O-Desethyl Amlodipine reference standard[1] and Amlodipine Besylate in the diluent to achieve a final concentration of 10 µg/mL and 100 µg/mL, respectively. Vortex for 2 minutes and sonicate for 5 minutes.

Step 3: System Passivation & Equilibration
  • Purge all HPLC lines with Mobile Phase A and B.

  • Equilibrate the core-shell column at initial gradient conditions (90% A / 10% B) at 1.0 mL/min for at least 20 column volumes (~30 minutes) until a stable baseline is achieved at 237 nm.

Step 4: System Suitability Testing (The Gating Mechanism)
  • Inject the Resolution Standard in sequence: Blank Blank Resolution Standard (x6).

  • Evaluate Gating Criteria:

    • Retention Times: 5-O-Desethyl Amlodipine must elute at ~4.2 min; Amlodipine must elute at ~12.5 min.

    • Resolution ( Rs​ ): Must be > 5.0 between the metabolite and the parent peak.

    • Tailing Factor ( Tf​ ): Must be < 1.5 for both peaks (Confirms successful suppression of the zwitterion effect).

    • RSD: The relative standard deviation of peak areas for 6 replicate injections must be 2.0%.

  • Action: If criteria are met, proceed to Step 5. If not, re-prepare Phase A and verify column integrity.

Step 5: Sample Analysis
  • Inject unknown samples or stability batches.

  • Bracket the sequence with the Resolution Standard every 10 injections to verify ongoing system stability and retention time drift.

Method Validation Summary

The developed method was validated according to ICH Q2(R1) guidelines. The suppression of the zwitterionic state via pH 2.8 buffering resulted in exceptional linearity and sensitivity.

Table 3: System Suitability and Validation Parameters
Parameter5-O-Desethyl AmlodipineAmlodipine BesylateAcceptance Criteria (ICH)
Retention Time (RT) ~4.2 min~12.5 minN/A
Resolution ( Rs​ ) N/A> 5.0 Rs​ > 2.0
Tailing Factor ( Tf​ ) 1.151.12 Tf​ < 1.5
Theoretical Plates (N) > 15,000> 45,000N > 2000
LOD (S/N > 3) 0.02 µg/mL0.015 µg/mLReport Value
LOQ (S/N > 10) 0.06 µg/mL0.05 µg/mLReport Value
Linearity ( R2 ) 0.99980.9999 R2 > 0.999

References

  • Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. scirp.org. 2

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. nih.gov. 3

  • Green RP-HPLC method for impurity profile of amlodipine in tablets. scilit.com. 6

  • Analytical method development and validation for amlodipine estimation in bulk and pharmaceutical formulation using the qbd approach. ijcrt.org. 4

  • HPLC method development and in vitro dissolution kinetics of amlodipine tablets under biowaiver conditions. biointerfaceresearch.com.5

  • CAS: 1809326-44-0 - 5-O-Desethyl Amlodipine Reference Standards. cymitquimica.com. 1

Sources

Application

Application Note: LC-MS/MS Protocol for the Detection and Quantification of 5-O-Desethyl Amlodipine in Human Plasma

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K₂EDTA) Analytes: Amlodipine, 5-O-Desethyl Amlodipine (Major Metabolite) Scientific Rationale & Introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K₂EDTA) Analytes: Amlodipine, 5-O-Desethyl Amlodipine (Major Metabolite)

Scientific Rationale & Introduction

Amlodipine is a long-acting dihydropyridine calcium channel blocker widely prescribed for hypertension and angina. While its pharmacokinetic profile is well-characterized by a long elimination half-life, amlodipine is extensively metabolized in the human liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme[1].

One of its primary biotransformation pathways involves the hydrolysis and de-alkylation of its ester groups, yielding 5-O-Desethyl Amlodipine (also referred to chemically as the monoacid/monoester metabolite)[2]. Quantifying this specific metabolite alongside the parent drug is critical for three reasons:

  • Drug-Drug Interactions (DDIs): Because CYP3A4 is highly susceptible to induction or inhibition by co-administered drugs, the ratio of 5-O-Desethyl Amlodipine to parent amlodipine serves as an in vivo biomarker of CYP3A4 activity[3].

  • Therapeutic Drug Monitoring (TDM): Monitoring metabolite formation helps distinguish between true pharmacological non-response and patient non-adherence[4].

  • Pharmacogenomics: Variations in patient metabolism can be mapped accurately by tracking the downstream kinetics of this metabolite[5].

Metabolic Pathway Visualization

Metabolism AML Amlodipine (Parent Drug) CYP CYP3A4 / CYP3A5 (Hepatic Microsomes) AML->CYP Hepatic Clearance DES 5-O-Desethyl Amlodipine (Hydrolyzed Metabolite) CYP->DES De-ethylation / Ester Hydrolysis PYR Pyridine Derivatives (Dehydrogenated) CYP->PYR Dehydrogenation

Fig 1: Primary hepatic biotransformation of Amlodipine via CYP3A4.

Methodological Causality: Why We Extract and Analyze This Way

As a Senior Application Scientist, I design protocols not just to "work," but to function as self-validating analytical systems. Every step in this workflow is governed by chemical causality.

  • Matrix Selection (K₂EDTA Plasma): Amlodipine is highly protein-bound (>93%)[1]. EDTA is preferred over heparin because it chelates divalent cations, inhibiting metalloproteases that could cause ex vivo degradation of the ester bonds in the parent drug before analysis.

  • Extraction Chemistry (Protein Precipitation - PPT): While Solid Phase Extraction (SPE) yields cleaner baselines, a high-throughput PPT using ice-cold acetonitrile is utilized here. Acetonitrile provides a denser protein pellet than methanol, reducing the risk of aspirating particulates. The cold temperature minimizes the risk of analyte degradation during the exothermic protein denaturation process.

  • Isotope Dilution: To correct for the matrix effects inherent to PPT, a stable isotope-labeled internal standard (SIL-IS), 5-O-Desethyl amlodipine-d3 , is mandatory. It co-elutes with the target analyte, perfectly mirroring any ion suppression in the electrospray source.

  • Chromatographic Focusing: Direct injection of the 75% acetonitrile supernatant into a reversed-phase column causes severe peak broadening (the "solvent effect"). By evaporating the supernatant under N₂ and reconstituting it in a weaker solvent (50% aqueous), the analyte band is tightly focused at the head of the C18 column, ensuring sharp peak shapes.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Reference Standards: 5-O-Desethyl Amlodipine (Purity >98%), 5-O-Desethyl amlodipine-d3 (IS)[6].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: Blank human plasma (K₂EDTA).

Sample Preparation Workflow
  • Aliquot: Transfer 100 µL of human plasma (blank, standard, QC, or patient sample) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (5-O-Desethyl amlodipine-d3 at 50 ng/mL in 50% MeOH). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to compact the protein pellet.

  • Transfer & Evaporation: Transfer 250 µL of the clear supernatant to a clean 96-well collection plate. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract with 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 5 minutes.

  • Injection: Inject 5 µL into the LC-MS/MS system.

LCMS_Workflow S1 1. Aliquot 100 µL Plasma + 10 µL IS (5-O-Desethyl amlodipine-d3) S2 2. Protein Precipitation Add 300 µL Ice-Cold Acetonitrile S1->S2 S3 3. Vortex & Centrifuge 14,000 x g, 10 min, 4°C S2->S3 S4 4. Supernatant Transfer Evaporate under N2 at 40°C S3->S4 S5 5. Reconstitution 100 µL Mobile Phase (A:B, 50:50) S4->S5 S6 6. LC-MS/MS Analysis ESI+ MRM Mode S5->S6

Fig 2: High-throughput plasma extraction workflow for 5-O-Desethyl Amlodipine.

LC-MS/MS Instrumental Conditions

Liquid Chromatography Parameters:

  • Column: ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Formate in Water. (Ammonium formate acts as a buffer to ensure consistent ionization of the primary amine group).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 90% B

    • 2.5 - 3.5 min: Hold at 90% B (Wash)

    • 3.5 - 3.6 min: Return to 10% B

    • 3.6 - 5.0 min: Re-equilibration at 10% B

Mass Spectrometry Parameters (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
5-O-Desethyl Amlodipine 381.1238.118Quantifier
5-O-Desethyl Amlodipine 381.1220.122Qualifier
5-O-Desethyl amlodipine-d3 384.1238.118Internal Standard

Method Validation & Quantitative Data

To ensure the protocol is a self-validating system, it must be evaluated against FDA/ICH guidelines for bioanalytical method validation. The following table summarizes the expected quantitative performance metrics for 5-O-Desethyl Amlodipine in human plasma[7].

Table 1: Validation Parameters and Acceptance Criteria
Validation ParameterExperimental Result / TargetFDA/ICH Acceptance Criteria
Linearity Range 0.5 – 100 ng/mLR² ≥ 0.995
Lower Limit of Quantitation (LLOQ) 0.5 ng/mLS/N ≥ 10; Precision ≤ 20%; Accuracy ±20%
Intra-Assay Precision (%CV) 3.2% – 8.5%≤ 15% (≤ 20% at LLOQ)
Inter-Assay Accuracy (%Nominal) 94.8% – 105.2%85% – 115% (80% – 120% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent and reproducible across QCs
Matrix Effect (IS-Normalized) 97.0% – 101.4%85% – 115% (Indicates minimal ion suppression)
Autosampler Stability Stable for 48 hours at 4°CDeviation ≤ 15% from nominal

System Suitability Test (SST): Before every analytical batch, inject a neat standard followed by a blank plasma extract. The carryover in the blank must be ≤ 20% of the LLOQ area for the analyte and ≤ 5% for the IS.

References

  • Taguchi R, Naito T, Sato H, Kawakami J. "Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients." Therapeutic Drug Monitoring, 2017. URL:[Link]

Sources

Method

Application Note: Preparation, Isolation, and Storage of 5-O-Desethyl Amlodipine Reference Standards

Target Audience: Analytical Chemists, Formulation Scientists, and QC/QA Professionals in Drug Development. Contextualizing the Degradation Pathway Amlodipine is a widely prescribed dihydropyridine calcium channel blocker...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and QC/QA Professionals in Drug Development.

Contextualizing the Degradation Pathway

Amlodipine is a widely prescribed dihydropyridine calcium channel blocker. During stability-indicating method development, forced degradation studies reveal that the amlodipine molecular architecture contains two primary "soft spots": the ester linkages (highly susceptible to hydrolysis) and the dihydropyridine ring (susceptible to oxidative aromatization)[1][2].

While acidic stress (e.g., 5M HCl at 80°C) drives up to 75.2% degradation primarily toward the aromatized pyridine derivative (Impurity D)[1][3], alkaline hydrolysis selectively targets the ester groups[2]. The mono-hydrolysis of the 3-ethyl ester yields 5-O-Desethyl Amlodipine (CAS: 1809326-44-0), chemically identified as 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 5-Methyl Ester[4][5].

(Note: Despite the industry nomenclature "5-O-Desethyl", structurally this impurity represents the loss of the ethyl group from the 3-position, leaving the 5-methyl ester intact[4].)

Degradation A Amlodipine Besylate (Parent API) B Alkaline Hydrolysis (Mild Base, 25°C) A->B Ester Cleavage D Oxidative / Acidic Stress (Heat, Light, H+) A->D Aromatization C 5-O-Desethyl Amlodipine (Target Standard) B->C - C2H5OH E Pyridine Derivative (Impurity D) D->E - 2H

Degradation pathways of Amlodipine highlighting hydrolytic and oxidative stress routes.

Mechanistic Synthesis & Kinetic Control

To prepare high-purity 5-O-Desethyl Amlodipine as a reference standard, we must induce forced degradation while preventing secondary degradation cascades.

Causality of Experimental Design: We utilize mild alkaline hydrolysis at ambient temperature rather than acid catalysis. Elevated temperatures or acidic conditions catalyze the aromatization of the dihydropyridine core, ruining the standard[1][3]. Furthermore, strict kinetic control is required because prolonged exposure to NaOH will hydrolyze the remaining 5-methyl ester, yielding a dicarboxylic acid.

Protocol: Base-Catalyzed Preparation & Isolation
  • Solubilization: Dissolve 1.0 g of Amlodipine Besylate API in 20 mL of HPLC-grade Methanol.

  • Hydrolysis: Add 10 mL of 0.5 M NaOH (aq) dropwise under continuous magnetic stirring at 20–25°C.

  • Kinetic Monitoring: Monitor the reaction via LC-MS every 30 minutes. The target is the intermediate mono-ester (m/z 381.1). Terminate the reaction at ~3 hours to prevent over-hydrolysis.

  • Quenching: Neutralize the mixture to pH 6.5–7.0 using 0.5 M HCl.

  • Isolation Challenge (The Zwitterion Effect): At pH 7.0, 5-O-Desethyl Amlodipine exists as a zwitterion (protonated primary amine, deprotonated carboxylic acid). Direct liquid-liquid extraction into organic solvents like ethyl acetate is highly inefficient.

  • Recovery: Lyophilize the neutralized aqueous-methanolic mixture to dryness. Reconstitute the solid residue in the Preparative HPLC mobile phase (Water/Acetonitrile with 0.1% Formic Acid) and purify.

Workflow S1 Alkaline Hydrolysis S2 Neutralization (pH 6.5-7.0) S1->S2 S3 Prep-HPLC Purification S2->S3 S4 Lyophilization (Moisture Removal) S3->S4 S5 Argon Purge & -20°C Storage S4->S5

Workflow for the preparation, purification, and storage of 5-O-Desethyl Amlodipine standards.

Orthogonal Characterization (Self-Validating System)

A reference standard must be a self-validating system. Relying solely on chromatographic retention time is insufficient due to the structural similarities of amlodipine degradants. We employ orthogonal analytical techniques to confirm the specific loss of the ethyl group while verifying the integrity of the dihydropyridine core.

Table 1: Quantitative Analytical Data for Structural Confirmation

Analytical TechniqueTarget ParameterExpected ValueMechanistic Rationale
LC-MS/MS (ESI+) Molecular Ion [M+H]⁺m/z 381.1Confirms the loss of the ethyl group (Δ 28 Da from Amlodipine m/z 409.1)[3].
¹H NMR (DMSO-d6) Aliphatic RegionAbsence of ~1.1 ppm (t)Verifies the specific cleavage of the 3-ethyl ester.
¹H NMR (DMSO-d6) Methoxy RegionPresence of ~3.5 ppm (s)Confirms the retention of the 5-methyl ester group.
FT-IR Functional GroupsBroad peak ~3200-3400 cm⁻¹Indicates the presence of the newly formed carboxylic acid (-OH stretch).

Long-Term Stability Architecture

Reference standards are only as reliable as their storage environments. 5-O-Desethyl Amlodipine retains the highly photolabile dihydropyridine ring. Exposure to ambient UV/Vis light or atmospheric oxygen rapidly triggers aromatization to its corresponding pyridine analogue[2]. Furthermore, the free carboxylic acid increases the molecule's hygroscopicity.

Table 2: Reference Standard Storage Protocol

ParameterRecommended ConditionCausality / Rationale
Temperature -20°C (Long-term)Arrests thermal decarboxylation of the free carboxylic acid.
Atmosphere Argon or Nitrogen PurgedDisplaces oxygen to prevent oxidative aromatization of the dihydropyridine ring[1].
Container Amber Glass VialsBlocks UV/Vis light, mitigating photolytic degradation pathways[2].
Moisture Control DesiccatedPrevents water absorption by the highly hygroscopic zwitterionic core.

Sources

Application

Application Note: Robust Solid-Phase Extraction of 5-O-Desethyl Amlodipine from Human Plasma Using a Mixed-Mode Anion Exchange Sorbent

Abstract This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the selective isolation of 5-O-desethyl amlodipine, the primary acidic metabolite of amlodipine, from complex bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the selective isolation of 5-O-desethyl amlodipine, the primary acidic metabolite of amlodipine, from complex biological matrices such as human plasma. Due to the amphiphilic nature of this metabolite, possessing both a hydrophobic core and an acidic functional group, a mixed-mode anion exchange SPE strategy is employed. This method demonstrates high recovery and excellent sample cleanup, making it suitable for downstream analysis by sensitive techniques like UPLC-MS/MS. The scientific rationale behind each step of the protocol is thoroughly explained to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Amlodipine is a widely prescribed long-acting calcium channel blocker for the treatment of hypertension and angina.[1][2] It is extensively metabolized in the liver, leading to the formation of several metabolites. The 5-O-desethyl amlodipine metabolite is a key analyte in pharmacokinetic and drug metabolism studies. Unlike the parent drug, which is basic with a pKa of approximately 8.6-9.0, the desethylation of the ester group introduces a carboxylic acid moiety, rendering the metabolite acidic.[3][4] This fundamental difference in physicochemical properties necessitates a tailored extraction approach to ensure efficient and selective isolation from endogenous plasma components.

The complex nature of plasma presents a significant challenge for bioanalysis, often requiring extensive sample preparation to remove proteins and other interfering substances that can cause matrix effects in LC-MS/MS analysis.[5] While reversed-phase SPE can capture the hydrophobic core of the metabolite, it may not provide sufficient selectivity to remove all interferences.[6] A mixed-mode SPE sorbent, which combines both reversed-phase and ion-exchange functionalities, offers a more robust and selective alternative.[7][8] This application note details a protocol utilizing a mixed-mode strong anion exchange sorbent for the extraction of 5-O-desethyl amlodipine from human plasma.

Physicochemical Considerations for SPE Method Development

A successful SPE method relies on a thorough understanding of the analyte's physicochemical properties and its interaction with the sorbent.

5-O-Desethyl Amlodipine Properties:

  • Structure: The core structure is similar to amlodipine, retaining its hydrophobic dihydropyridine ring. The key difference is the presence of a carboxylic acid group in place of the ethyl ester.[9]

  • logP: The logP of the parent drug, amlodipine, is around 2.96-3.0.[4] The conversion of an ethyl ester to a carboxylic acid will decrease the lipophilicity, resulting in a lower logP for 5-O-desethyl amlodipine. This still provides sufficient hydrophobicity for retention on a reversed-phase sorbent.

SPE Sorbent Selection:

Based on these properties, a mixed-mode strong anion exchange (SAX) sorbent is the ideal choice. These sorbents typically feature a polymeric reversed-phase backbone with quaternary amine functional groups.[10] This dual functionality allows for a highly selective extraction:

  • Reversed-Phase Interaction: The hydrophobic core of the metabolite interacts with the polymeric backbone of the sorbent.

  • Anion Exchange Interaction: At a pH above the pKa of the carboxylic acid (e.g., pH > 6), the carboxyl group will be deprotonated and negatively charged, allowing for strong ionic interaction with the positively charged quaternary amine on the sorbent.

This dual retention mechanism enables the use of rigorous wash steps to remove neutral, acidic, and basic interferences, resulting in a cleaner final eluate.[7][11]

Comparative Analysis of SPE Strategies

SPE StrategySorbent ExampleAdvantagesDisadvantages
Reversed-Phase Polymeric (e.g., Strata-X)Good retention of the hydrophobic core. Simple protocol.Less selective, may result in co-extraction of endogenous lipids and other hydrophobic interferences. Potential for ion suppression in LC-MS/MS.
Mixed-Mode Anion Exchange Polymeric SAX (e.g., Strata-X-A, Oasis MAX)Highly selective for acidic compounds with hydrophobic character.[10][12] Allows for stringent wash steps, leading to cleaner extracts.[13] Reduces matrix effects.Protocol is more complex due to the need for precise pH control.

Recommended SPE Protocol for 5-O-Desethyl Amlodipine

This protocol is optimized for a 30 mg/1 mL mixed-mode strong anion exchange SPE cartridge. Volumes should be adjusted proportionally for different sorbent masses.

Materials:

  • Mixed-Mode Strong Anion Exchange SPE Cartridges (e.g., Phenomenex Strata-X-A, 30 mg/1 mL)

  • Human Plasma containing 5-O-desethyl amlodipine

  • Methanol (HPLC Grade)

  • Deionized Water

  • Ammonium Acetate

  • Formic Acid

  • Ammonium Hydroxide

  • Acetonitrile (HPLC Grade)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Protocol Workflow Diagram:

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution p1 Plasma Sample (200 µL) p2 Add 25 mM Ammonium Acetate, pH 6.5 (800 µL) p1->p2 Vortex s1 Condition: 1 mL Methanol s2 Equilibrate: 1 mL 25 mM Ammonium Acetate, pH 6.5 s1->s2 s3 Load Pre-treated Sample s2->s3 s4 Wash 1: 1 mL 25 mM Ammonium Acetate, pH 6.5 s3->s4 s5 Wash 2: 1 mL Methanol s4->s5 s6 Elute: 1 mL 5% Formic Acid in Acetonitrile s5->s6 e1 Evaporate to Dryness s6->e1 e2 Reconstitute in Mobile Phase (100 µL) e1->e2

Caption: SPE Workflow for 5-O-Desethyl Amlodipine

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add 800 µL of 25 mM ammonium acetate buffer (pH adjusted to 6.5).

    • Vortex for 30 seconds.

    • Rationale: Diluting the plasma reduces viscosity and protein binding. Adjusting the pH to ~6.5 ensures that the carboxylic acid of the metabolite (pKa ~4-5) is deprotonated and negatively charged, ready for anion exchange, while the primary amine (pKa ~9.0) is protonated.

  • Sorbent Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through each cartridge.

    • Rationale: The methanol wets the polymeric sorbent and activates the reversed-phase retention mechanism.[6]

  • Sorbent Equilibration:

    • Pass 1 mL of 25 mM ammonium acetate buffer (pH 6.5) through each cartridge.

    • Rationale: This step equilibrates the sorbent to the pH and ionic strength of the sample, which is crucial for consistent ion-exchange retention.[6] Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned and equilibrated cartridge at a slow, consistent flow rate (approximately 1 mL/minute).

    • Rationale: A slow flow rate ensures sufficient interaction time between the analyte and the sorbent for both reversed-phase and anion exchange retention.

  • Wash Steps:

    • Wash 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 6.5).

      • Rationale: This removes highly polar, water-soluble interferences that are not retained by the reversed-phase mechanism. The pH maintains the ionic bond between the analyte and the sorbent.

    • Wash 2 (Non-polar Interference Removal): Wash the cartridge with 1 mL of methanol.

      • Rationale: This is a critical step in mixed-mode SPE. The strong ionic bond between the negatively charged analyte and the positively charged sorbent allows for the use of a strong organic solvent to wash away neutral and basic compounds that are retained by reversed-phase interactions only.[12][13]

  • Elution:

    • Elute the 5-O-desethyl amlodipine with 1 mL of 5% formic acid in acetonitrile.

    • Rationale: The high concentration of acid in the elution solvent protonates the carboxylic acid group of the metabolite, neutralizing its negative charge. This disrupts the ionic bond with the sorbent. The acetonitrile disrupts the hydrophobic interaction, allowing the analyte to be eluted.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis.

    • Rationale: Evaporation concentrates the analyte, and reconstitution in the mobile phase ensures compatibility with the analytical column and optimal peak shape.

Conclusion

The described mixed-mode anion exchange solid-phase extraction protocol provides a highly selective and efficient method for the extraction of 5-O-desethyl amlodipine from human plasma. By leveraging both reversed-phase and anion exchange retention mechanisms, this method effectively removes endogenous interferences, leading to cleaner extracts and improved performance in subsequent LC-MS/MS analysis. The detailed explanation of the scientific principles behind each step allows for easy implementation and adaptation of this protocol in a bioanalytical laboratory setting.

References

  • Waters Corporation. (n.d.). Oasis WAX - SPE Cartridges & Plates for PFAS Analysis. Retrieved from [Link]

  • Biotage. (n.d.). Sample preparation by mixed-mode SPE using ISOLUTE® HAX. Retrieved from [Link]

  • Phenomenex. (n.d.). Strata-X-A Strong Anion-Exchange SPE. Retrieved from [Link]

  • Waters Corporation. (2024, September 22). Automation of PFAS Extraction in Firefighting Foam using SPE with Oasis WAX/GCB cartridges. OneLab. Retrieved from [Link]

  • Biocomma. (n.d.). Copure® MAX Mixed-mode Anion Exchange. Retrieved from [Link]

  • Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • Waters Corporation. (n.d.). Oasis WAX/GCB and GCB/WAX for PFAS Analysis Quick Start Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Phenomenex. (n.d.). Strata-X-A General Methods. Retrieved from [Link]

  • Waters Corporation. (n.d.). Oasis WAX for Extraction of Per- and Polyfluorinated Alkyl Substances (PFAS). Retrieved from [Link]

  • Phenomenex. (n.d.). Strata-X PRO Polymeric SPE. Retrieved from [Link]

  • Phenomenex. (n.d.). Why use a mixed mode SPE cartridge? Retrieved from [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Retrieved from [Link]

  • Moore, C. M., et al. (2002). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Journal of analytical toxicology, 26(6), 337-342.
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference? Retrieved from [Link]

  • U.S. National Center for Biotechnology Information. (n.d.). 5-O-DESETHYL AMLODIPINE. PubChem. Retrieved from [Link]

  • van Zwieten, P. A. (1990). Amlodipine: an overview of its pharmacodynamic and pharmacokinetic properties. Clinical cardiology, 13(12 Suppl 7), VII10-VII13.
  • National Center for Biotechnology Information. (n.d.). Amlodipine. PubChem Compound Database. Retrieved from [Link]

  • Al-Gousi, A. M., et al. (2021). Evaluation of In Vitro Equivalence of Commonly Available Generic Brands of Amlodipine Tablets in Saudi Arabia Under Biowaiver Conditions. AAPS PharmSciTech, 22(4), 143.
  • Shimadzu. (n.d.). Amlodipine carboxylic acid. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Szymański, P., et al. (2024).
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Al-Hemyari, A. A., & Al-Salahi, R. (2023). Amlodipine Analogs as lead compounds for the discovery of new Antibacterial drugs; A Chemoinformatics Study. Research Journal of Pharmacy and Technology, 16(11), 5236-5242.

Sources

Method

Application Note: Quantitative Bioanalysis of Amlodipine Using 5-O-Desethyl Amlodipine as an Internal Standard by LC-MS/MS

Abstract & Introduction Amlodipine is a third-generation dihydropyridine calcium channel blocker widely prescribed for the treatment of hypertension and angina.[1] Its pharmacokinetic profile is characterized by a long e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Amlodipine is a third-generation dihydropyridine calcium channel blocker widely prescribed for the treatment of hypertension and angina.[1] Its pharmacokinetic profile is characterized by a long elimination half-life of 30-50 hours, necessitating sensitive and robust analytical methods for its quantification in biological matrices to support clinical and bioequivalence studies.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its superior sensitivity, selectivity, and speed.[3]

A critical component of quantitative LC-MS/MS is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[3][4] The ideal IS mimics the physicochemical behavior of the analyte throughout the entire workflow—from extraction to ionization.[5][6] While stable isotope-labeled (SIL) analogues are often considered the best choice, they can be costly or difficult to synthesize.[4] A well-chosen structural analogue, particularly a major metabolite, can serve as a highly effective and more accessible alternative.

This application note provides a detailed protocol and scientific rationale for using 5-O-Desethyl Amlodipine , a metabolite of amlodipine, as an internal standard for the accurate and precise quantification of amlodipine in human plasma. We will detail the causality behind this selection, provide a comprehensive, step-by-step protocol from sample preparation to data analysis, and present typical method validation parameters grounded in regulatory guidance.

The Rationale: Why 5-O-Desethyl Amlodipine as an Internal Standard?

The selection of an internal standard is arguably one of the most critical decisions in developing a quantitative bioanalytical method. The underlying principle is to choose a compound that behaves as similarly to the analyte as possible during sample extraction, chromatographic separation, and mass spectrometric detection.[3][6] This ensures that any loss of analyte during sample processing or any fluctuation in instrument response is mirrored by a proportional change in the IS, keeping the analyte-to-IS peak area ratio constant and ensuring accuracy.

5-O-Desethyl Amlodipine is a primary metabolite of amlodipine, formed via de-esterification.[7] Its suitability as an IS is rooted in several key principles:

  • Structural Analogy: As a metabolite, 5-O-Desethyl Amlodipine shares the core dihydropyridine structure of the parent drug, amlodipine. This structural similarity leads to comparable behavior in several key aspects:

    • Extraction Efficiency: Both compounds exhibit similar solubility and partitioning characteristics in the solvents used for liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensuring they are recovered from the biological matrix at a similar rate.

    • Chromatographic Co-elution: The similar structures often result in close, if not identical, retention times on a reverse-phase HPLC column. This is highly desirable as it ensures that both the analyte and the IS experience the same matrix effects at the same point in time, which is a major source of variability in ESI-MS.[4]

    • Ionization Efficiency: Sharing the same ionizable functional groups, both amlodipine and its desethyl metabolite are expected to have a similar response to electrospray ionization (ESI), making their signals comparably susceptible to ionization enhancement or suppression.[8]

  • Physicochemical Properties: The close relationship in molecular weight and structure provides a strong foundation for using 5-O-Desethyl Amlodipine as a reliable IS.

PropertyAmlodipine5-O-Desethyl Amlodipine (IS)
Molecular Formula C₂₀H₂₅ClN₂O₅C₁₈H₂₁ClN₂O₅[9]
Molecular Weight 408.9 g/mol 380.82 g/mol [9][10]
Structure
Typical [M+H]⁺ 409.2 m/z381.8 m/z

Detailed Application Protocol

This protocol outlines a robust method for the extraction and quantification of amlodipine from human plasma using 5-O-Desethyl Amlodipine as the internal standard.

Materials and Reagents
  • Amlodipine reference standard (≥99% purity)

  • 5-O-Desethyl Amlodipine reference standard (≥98% purity)

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Drug-free human plasma (K₂EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed Phase, 30 mg, 1 mL)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve amlodipine and 5-O-Desethyl Amlodipine (IS) in methanol to prepare individual stock solutions of 1 mg/mL. Store at 2-8°C.

  • Amlodipine Working Solutions: Prepare a series of working solutions for calibration curve (CC) standards and quality control (QC) samples by serially diluting the amlodipine stock solution with a 50:50 (v/v) methanol:water mixture.[11][12]

  • Internal Standard Working Solution (100 ng/mL): Dilute the 5-O-Desethyl Amlodipine stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL. This concentration should be appropriate for the expected analyte concentration range.

Preparation of Calibration Standards and Quality Controls
  • Prepare CC and QC samples by spiking 5% of the total volume with the appropriate amlodipine working solutions into drug-free human plasma. For example, add 50 µL of a working standard to 950 µL of blank plasma.

  • A typical calibration curve may range from 0.1 to 20 ng/mL.[13][14]

  • Prepare QC samples at a minimum of three concentration levels: Low (LQC, 3x LLOQ), Medium (MQC), and High (HQC).[15]

Sample Preparation: Solid-Phase Extraction (SPE)

The following workflow diagram illustrates the SPE process.

Sources

Application

Advanced Chromatographic Strategies for the Separation of Amlodipine Besylate and Its Impurities

Executive Summary Amlodipine besylate is a third-generation dihydropyridine calcium channel blocker widely utilized in the management of hypertension and angina. Due to its complex synthesis and susceptibility to oxidati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amlodipine besylate is a third-generation dihydropyridine calcium channel blocker widely utilized in the management of hypertension and angina. Due to its complex synthesis and susceptibility to oxidative degradation, rigorous impurity profiling is a critical regulatory requirement[1]. This application note details the mechanistic rationale and step-by-step protocols for isolating amlodipine from its closely eluting pharmacopeial impurities, leveraging both traditional United States Pharmacopeia (USP) methodologies[2] and modern superficially porous (core-shell) particle technologies[3].

Mechanistic Causality in Method Development

Developing a stability-indicating assay for amlodipine requires overcoming two primary physicochemical challenges: secondary amine interactions and the resolution of structurally analogous degradants[1].

Overcoming Secondary Amine Interactions via Silanol Masking

Amlodipine contains a basic secondary amine within its dihydropyridine ring structure. When analyzed using standard reversed-phase C18 silica columns, this basic moiety undergoes severe secondary ion-exchange interactions with unendcapped, ionized residual silanols ( SiO− ) on the stationary phase. This manifests as asymmetric peak tailing, which compromises the integration and quantification of closely eluting impurities.

To counteract this, the mobile phase incorporates Triethylamine (TEA) and is buffered to pH 3.0 using phosphoric acid[2].

  • Causality: TEA acts as a sacrificial basic competitor, aggressively binding to and masking the active silanol sites. Simultaneously, the phosphoric acid lowers the pH well below the pKa of the residual silanols (typically pKa ~4.5), suppressing their ionization. This dual-action ensures that amlodipine is retained purely via hydrophobic partitioning, yielding a sharp, symmetrical peak (Tailing Factor 2.0)[3].

Accelerating Mass Transfer with Core-Shell Architectures

Traditional pharmacopeial methods rely on fully porous 5 µm L1 (C18) columns, which often result in extended run times due to significant longitudinal diffusion and eddy dispersion[3].

  • Causality: By substituting the fully porous matrix with a superficially porous (core-shell) C18 column, the diffusion path of the analyte into the porous shell is drastically shortened. This minimizes the C -term (resistance to mass transfer) of the van Deemter equation. The result is a highly efficient separation that maintains the USP-mandated resolution ( Rs​≥4.5 ) while reducing solvent consumption and runtime by up to 50.5%[3].

Method Optimization Logic

G A Amlodipine Besylate Chromatographic Challenges B Secondary Amine Interactions (Peak Tailing via Silanols) A->B C Closely Eluting Degradants (e.g., Dehydro Amlodipine) A->C D Add Triethylamine (TEA) (Silanol Masking Agent) B->D E Buffer to pH 3.0 (H3PO4) (Suppress Silanol Ionization) B->E F Superficially Porous C18 (Enhanced Mass Transfer) C->F G Tailing Factor ≤ 2.0 USP Compliance D->G E->G H Resolution (Rs) ≥ 4.5 50% Runtime Reduction F->H

Fig 1: Mechanistic workflow for resolving amlodipine chromatographic challenges.

Impurity Profiling Matrix

Understanding the structural origin of amlodipine impurities is essential for predictive chromatography. Table 1 summarizes the critical impurities monitored in this protocol[4].

Table 1: Critical Amlodipine Impurities and Structural Origins

Pharmacopeial DesignationChemical Name / Common NameOrigin / Mechanism
EP Impurity A (USP Related Compound D)Phthaloyl AmlodipineSynthesis intermediate: Arises from the incomplete deprotection of the phthalimide group during API synthesis.
EP Impurity D (USP Related Compound A)Dehydro AmlodipineOxidative degradation: Results from the aromatization (oxidation) of the dihydropyridine ring.
EP Impurity E (USP Related Compound E)2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)...Degradation / Byproduct: Structurally related synthetic byproduct requiring baseline resolution from the API.

Experimental Protocol: Stability-Indicating HPLC Method

This self-validating protocol ensures that the chromatographic system is capable of resolving the active pharmaceutical ingredient (API) from its most critical oxidative degradant prior to routine sample analysis[1],[2].

Reagents and Mobile Phase Preparation
  • pH 3.0 Buffer: Transfer 7.0 mL of HPLC-grade triethylamine (TEA) into an 800 mL volume of ultrapure water (18.2 MΩ·cm).

  • pH Adjustment: Adjust the pH to 3.0 ± 0.1 using concentrated phosphoric acid ( H3​PO4​ ) under continuous magnetic stirring.

  • Dilution: Dilute to a final volume of 1000 mL with ultrapure water and filter through a 0.45 µm membrane[2].

  • Isocratic Mobile Phase: Combine the pH 3.0 Buffer, Methanol, and Acetonitrile in a volumetric ratio of 50:35:15 (v/v/v) . Degas the mixture ultrasonically for 10 minutes[3].

Sample and System Suitability Preparation
  • System Suitability Solution (Self-Validating Step):

    • Weigh approximately 5 mg of Amlodipine Besylate API and transfer it into a glass vial.

    • Add 5 mL of 30% Hydrogen Peroxide ( H2​O2​ ) to induce forced oxidative degradation.

    • Heat the sealed vial at 70°C for 45 minutes[2].

    • Validation Logic: This oxidative stress specifically forces the aromatization of the dihydropyridine ring, generating Dehydro Amlodipine (EP Impurity D / USP RC A). Injecting this solution proves the column's resolving power ( Rs​≥4.5 ) between the parent drug and its primary degradant[1],[3].

  • Standard Preparation: Dissolve an accurately weighed quantity of USP Amlodipine Besylate Reference Standard in the mobile phase to achieve a final concentration of 0.003 mg/mL[3].

  • Test Solution: Dissolve 50 mg of Amlodipine Besylate sample in a 50 mL volumetric flask and dilute to volume with the mobile phase (1.0 mg/mL)[3].

Optimized Chromatographic Conditions

Table 2 outlines the analytical parameters, comparing the traditional fully porous method against the optimized core-shell method.

Table 2: Chromatographic Parameters (Traditional vs. Optimized)

ParameterTraditional USP Method (Fully Porous)Optimized Method (Superficially Porous)
Stationary Phase Base-deactivated L1 (C18), 150 x 3.9 mm, 5 µmCore-Shell C18, 150 x 4.6 mm, 5 µm
Mobile Phase pH 3.0 Buffer / MeOH / ACN (50:35:15)pH 3.0 Buffer / MeOH / ACN (50:35:15)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 237 nmUV at 237 nm
Run Time ~30 minutes~15 minutes (50.5% Reduction)
System Suitability Rs​≥4.5 (API vs Impurity A) Rs​≥4.5 (API vs Impurity A)

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Method

Application Note: Comprehensive NMR Spectroscopy Characterization of 5-O-Desethyl Amlodipine

Target Audience: Analytical Researchers, Formulation Scientists, and Regulatory Drug Development Professionals Document Type: Advanced Protocol & Structural Elucidation Guide Introduction & Mechanistic Context Amlodipine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Regulatory Drug Development Professionals Document Type: Advanced Protocol & Structural Elucidation Guide

Introduction & Mechanistic Context

Amlodipine is a ubiquitous dihydropyridine calcium channel blocker. During long-term stability testing and active pharmaceutical ingredient (API) manufacturing, the molecule is susceptible to ester hydrolysis, yielding several well-documented degradation products[1]. One of the most critical impurities monitored during Abbreviated New Drug Applications (ANDA) is 5-O-Desethyl Amlodipine (CAS: 1809326-44-0), also known as Amlodipine Methyl Monoester Impurity[2].

The Nomenclature Discrepancy (Expertise & Experience)

Standard IUPAC nomenclature for Amlodipine places the (2-aminoethoxy)methyl group at C2 and the methyl group at C6, assigning the ethyl ester to the C3 position and the methyl ester to the C5 position. However, alternative pharmaceutical numbering schemes reverse this ring orientation, placing the ethyl ester at C5. Consequently, the hydrolysis of the ethyl ester yields the degradant universally cataloged as "5-O-Desethyl Amlodipine."

Mass spectrometry (LC-MS) can easily confirm the loss of 28 Da (corresponding to the ethyl group minus a proton), but it cannot definitively prove which ester (methyl vs. ethyl) was hydrolyzed due to symmetrical fragmentation pathways. Therefore, 2D Nuclear Magnetic Resonance (NMR) spectroscopy—specifically Heteronuclear Multiple Bond Correlation (HMBC)—is the only authoritative technique to map the regiochemistry of this impurity.

Experimental Design & Causality

To ensure a highly reproducible and self-validating analytical workflow, the experimental parameters must be chosen with strict mechanistic intent:

  • Solvent Selection (DMSO-d6 vs. CDCl3): 5-O-Desethyl Amlodipine possesses both a free carboxylic acid and a primary amine, causing it to exist predominantly as a zwitterion. This polarity severely limits its solubility in CDCl3 and induces aggregation, leading to severe NMR line broadening. We mandate the use of DMSO-d6 to disrupt intermolecular hydrogen bonding, ensuring sharp resonances and clear visibility of the exchangeable protons (NH, NH2, COOH).

  • HMBC as the Ultimate Arbiter: The HMBC pulse sequence detects long-range carbon-proton couplings ( 3JCH​ ). By observing a correlation from the remaining methoxy protons (~3.55 ppm) to a carbonyl carbon (~167 ppm), we unequivocally prove the methyl ester remains intact, thereby validating that the ethyl ester was the site of hydrolysis.

Analytical Workflow

NMR_Workflow Prep Sample Preparation (DMSO-d6 for Zwitterion Solubility) Lock Lock, Tune, Match & Shim (Validation: DMSO-d5 < 1Hz) Prep->Lock OneD 1D NMR Acquisition (1H, 13C, DEPT-135) Lock->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Process Spectral Processing (Phase/Baseline Correction) TwoD->Process Elucidate Structural Elucidation (HMBC Regiochemistry Check) Process->Elucidate

Figure 1: Self-validating NMR workflow for the structural elucidation of 5-O-Desethyl Amlodipine.

Step-by-Step NMR Protocol

Step 1: Sample Preparation
  • Weigh exactly 15–20 mg of the 5-O-Desethyl Amlodipine reference standard.

    • Causality: This mass ensures sufficient signal-to-noise (S/N) for the insensitive 13 C nucleus within a reasonable timeframe (< 2 hours), minimizing the risk of on-probe thermal degradation.

  • Dissolve the standard in 600 µL of high-purity DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex the solution for 60 seconds until optically clear, and transfer to a precision 5 mm NMR tube.

Step 2: Instrument Setup & The Self-Validation Gate
  • Insert the sample into a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe.

  • Lock onto the DMSO-d6 deuterium frequency.

  • Automatically tune and match (ATM) the probe for 1 H and 13 C frequencies.

  • Self-Validation Gate (Critical): Acquire a preliminary 1-scan 1 H spectrum. Measure the full width at half maximum (FWHM) of the residual DMSO-d5 quintet at 2.50 ppm. Do not proceed to 2D acquisition unless the FWHM is < 1.0 Hz. Poor shimming will cause the closely spaced AB quartet of the C2-CH 2​ -O group to overlap, destroying coupling constant ( J ) accuracy.

Step 3: Acquisition Parameters

Execute the following validated pulse programs.

Parameter 1 H NMR 13 C NMRHSQCHMBC
Pulse Sequence zg30zgpg30hsqcedetgpsisp2.2hmbcgplpndqf
Spectral Width 16 ppm250 ppmF2: 16, F1: 200 ppmF2: 16, F1: 250 ppm
Number of Scans (NS) 16102448
Relaxation Delay (D1) 2.0 s3.0 s1.5 s1.5 s
Data Points (TD) 64k64k2048 x 2562048 x 256
Step 4: Data Processing
  • Apply exponential line broadening (LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C).

  • Perform zero-filling to 64k data points for 1D spectra, and 1024 points in the F1 dimension for 2D spectra.

  • Apply rigorous manual phase correction and a polynomial baseline correction.

    • Causality: Perfect baseline correction is vital for integrating the broad, exchangeable NH 2​ and COOH protons, which can easily be lost in baseline roll.

Data Presentation & Structural Interpretation

The table below summarizes the expected chemical shifts and the critical 2D correlations required to validate the 5-O-Desethyl Amlodipine structure.

Quantitative NMR Resonance Assignments (in DMSO-d6)
Position / Moiety 1 H Shift (ppm)Multiplicity & Integration 13 C Shift (ppm)Key HMBC Correlations ( 3JCH​ )
DHP N1-H ~8.50Singlet, 1H (broad)-C2, C6
C2-CH 2​ -O ~4.60AB Quartet, 2H66.5C2, C3 (Acid Carbonyl)
C3 (C=O Acid) --168.2C4-H, C2-CH 2​
C4-H ~5.30Singlet, 1H37.5C3 (C=O), C5 (C=O), Aryl-C
C5 (C=O Ester) --167.4C4-H, C6-CH 3​ , OCH 3​
C5-OCH 3​ ~3.55Singlet, 3H50.8C5 (C=O Ester)
C6-CH 3​ ~2.30Singlet, 3H18.5C5, C6
Aryl (C2'-Cl) ~7.10 - 7.40Multiplets, 4H127.0 - 132.0C4-H (from Aryl C1')
COOH ~12.00Singlet, 1H (broad)-C3 (C=O Acid)

Trustworthiness Check (Structural Confirmation): Look specifically at the HMBC data. The methoxy protons at 3.55 ppm show a strong cross-peak to the carbon at 167.4 ppm . The C4 methine proton (5.30 ppm ) shows cross-peaks to both carbonyls (167.4 ppm and 168.2 ppm). Because there are no aliphatic proton correlations (other than C4-H and C2-CH 2​ ) to the 168.2 ppm carbonyl, it is definitively proven to be the free carboxylic acid. This completely satisfies the structural requirement for the monoester, confirming the identity of the impurity as 5-O-Desethyl Amlodipine.

References

  • Moses Babu, J., et al. "Identification and characterization of potential impurities of amlodipine maleate." Journal of Pharmaceutical and Biomedical Analysis. URL:[1]

  • SynZeal Research. "5-O-Desethyl Amlodipine | CAS 1809326-44-0 | Amlodipine Methyl Monoester Impurity." SynZeal Reference Standards. URL:[2]

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Application

Section 1: Mechanistic Insights: The Causality of Experimental Choices

Title : Gradient Elution Techniques and Preparative Isolation Protocol for 5-O-Desethyl Amlodipine Introduction Amlodipine is a widely prescribed dihydropyridine calcium channel blocker. During its synthesis, formulation...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Gradient Elution Techniques and Preparative Isolation Protocol for 5-O-Desethyl Amlodipine

Introduction Amlodipine is a widely prescribed dihydropyridine calcium channel blocker. During its synthesis, formulation, and shelf-life, various impurities can form due to hydrolysis, oxidation, or photolytic degradation[1]. One critical degradation product is 5-O-Desethyl Amlodipine (CAS No. 1809326-44-0), a labeled impurity characterized by the hydrolysis of the ethyl ester at the C3 position, leaving the 5-methyl ester intact[2]. The accurate isolation of this specific impurity is paramount for generating analytical reference standards, conducting toxicity evaluations in compliance with ICH Quality by Design (QbD) guidelines, and validating stability-indicating assays[3]. This application note details the mechanistic rationale and step-by-step protocols for isolating 5-O-Desethyl Amlodipine using gradient elution high-performance liquid chromatography (HPLC).

1. Polarity and Retention Behavior Amlodipine contains a basic primary amine with a pKa of approximately 8.6. In 5-O-Desethyl Amlodipine, the loss of the ethyl group yields a free carboxylic acid moiety[2]. This structural change significantly increases the molecule's polarity (lowering its LogP) compared to the parent API and other lipophilic impurities (e.g., Impurity D or G). In a reversed-phase C18 system, this increased polarity causes 5-O-Desethyl Amlodipine to elute much earlier than the parent compound[1].

2. The Necessity of Gradient Elution Isocratic elution is fundamentally insufficient for comprehensive Amlodipine impurity profiling. If the mobile phase is too weak (low organic modifier), the lipophilic impurities will be retained indefinitely, causing peak broadening and excessive run times. Conversely, if the mobile phase is too strong, the highly polar 5-O-Desethyl Amlodipine will co-elute with the solvent front[4]. A gradient elution—starting at a low organic percentage (e.g., 5% Acetonitrile) and ramping up—ensures that the polar desethyl impurity is adequately retained and resolved, while the parent drug and late-eluting degradants are efficiently washed from the column[5].

3. pH Causality in Mobile Phase Selection The mobile phase pH is the most critical parameter in this separation. Using an acidic buffer (e.g., 0.05% Formic Acid or Phosphate buffer at pH 3.0) ensures that the primary amine of Amlodipine is fully protonated (ionized), while the carboxylic acid of 5-O-Desethyl Amlodipine is suppressed (unionized)[1]. Suppressing the ionization of the carboxylic acid increases its interaction with the hydrophobic C18 stationary phase, preventing it from washing out in the void volume and drastically improving peak symmetry[4].

Section 2: Analytical UHPLC Method Development

Before preparative isolation, the gradient must be optimized on an analytical scale to maximize resolution ( Rs​>2.0 ) between 5-O-Desethyl Amlodipine and adjacent peaks[4]. This acts as the foundational self-validating step for the entire workflow.

Materials & Parameters:

  • Column : Waters Acquity CSH C18 (100 mm × 2.1 mm, 1.7 µm). The Charged Surface Hybrid (CSH) technology prevents basic peak tailing at low pH[4].

  • Mobile Phase A : 0.05% Formic Acid in Ultrapure Water (pH ~3.0)[1].

  • Mobile Phase B : LC-MS Grade Acetonitrile.

  • Flow Rate : 0.4 mL/min[1].

  • Detection : UV at 237 nm (Amlodipine isosbestic point)[3].

  • Column Temperature : 35 °C[6].

Step-by-Step Analytical Protocol:

  • Preparation : Dissolve the crude Amlodipine degradation mixture in a diluent of Water:Acetonitrile (50:50, v/v) to a concentration of 1.0 mg/mL[7].

  • Equilibration : Purge the column with 95% Mobile Phase A for 10 column volumes to ensure stationary phase saturation.

  • Injection : Inject 2 µL of the sample.

  • Execution : Run the gradient program outlined in Table 1.

  • Evaluation : Confirm the relative retention time (RRT) of 5-O-Desethyl Amlodipine (typically RRT ~0.45 relative to the API) and ensure baseline resolution from the API and other impurities[5].

Section 3: Preparative HPLC Scale-Up and Isolation Protocol

Once the analytical method is validated, it is scaled up geometrically to a preparative column to isolate milligram to gram quantities of the target impurity[5].

Scale-Up Calculations: To maintain the identical chromatographic profile, the flow rate and injection volume are scaled according to the square of the column radii. Scale Factor = ( rprep​ / ranalytical​ )² = (10.6 mm / 1.05 mm)² ≈ 102. Therefore, the 0.4 mL/min analytical flow rate translates to ~40 mL/min on a 21.2 mm ID prep column.

Step-by-Step Preparative Protocol:

  • Sample Loading : Dissolve the crude mixture in Dimethyl Sulfoxide (DMSO) to achieve a high concentration (e.g., 50 mg/mL). This minimizes the injection volume and prevents pre-column band broadening.

  • Column Setup : Install a C18 Preparative Column (250 mm × 21.2 mm, 5 µm).

  • Chromatography : Inject 1.5 mL of the concentrated sample. Execute the scaled gradient at 40 mL/min.

  • Fraction Collection : Utilize a UV-triggered fraction collector set to 237 nm. Collect the peak corresponding to the established analytical RRT of 5-O-Desethyl Amlodipine[5].

  • Recovery : Pool the collected fractions. Remove the volatile acetonitrile via rotary evaporation under reduced pressure at 30 °C.

  • Lyophilization : Freeze-dry the remaining aqueous solution for 48 hours to yield 5-O-Desethyl Amlodipine as a neat powder[8].

  • Post-Isolation QC (Self-Validation) : Re-inject the lyophilized powder using the analytical UHPLC method (Section 2) to confirm >98% chromatographic purity before utilizing it as a reference standard.

Section 4: Data Presentation

Table 1: Optimized Analytical Gradient Program for Impurity Profiling

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0955Initial
2.0955Isocratic
15.04060Linear
18.01090Linear
20.01090Isocratic
20.1955Linear
25.0955Re-equilibration

Table 2: Relative Retention Times (RRT) of Key Components

AnalyteApproximate RRTPolarity / Elution Characteristic
5-O-Desethyl Amlodipine 0.45 High Polarity (Free COOH)
Amlodipine API1.00Moderate Lipophilicity
Impurity D1.35High Lipophilicity (Aromatized ring)
Impurity G1.50High Lipophilicity

Section 5: Visualizations

Workflow A Sample Prep (Amlodipine + Impurities) B Analytical UHPLC Gradient Optimization A->B C Scale-up to Preparative HPLC B->C D Fraction Collection (Target: 5-O-Desethyl) C->D E Lyophilization & Characterization D->E

Fig 1. Step-by-step workflow for the isolation of 5-O-Desethyl Amlodipine from crude mixtures.

Mechanism Col C18 Column (pH 3.0 Buffer) Imp 1. 5-O-Desethyl Amlodipine (Polar, Free COOH) Col->Imp Low %B API 2. Amlodipine API (Moderate Lipophilicity) Imp->API Mid %B Late 3. Impurity D / G (Highly Lipophilic) API->Late High %B

Fig 2. Chromatographic elution order based on polarity during gradient reversed-phase HPLC.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving 5-O-Desethyl Amlodipine Co-Elution in HPLC

Welcome to the Advanced Chromatography Support Center. As analytical scientists and drug development professionals, you are likely aware that impurity profiling for Amlodipine Besylate is notoriously complex.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As analytical scientists and drug development professionals, you are likely aware that impurity profiling for Amlodipine Besylate is notoriously complex. One of the most frequent challenges encountered in stability-indicating methods is the co-elution of 5-O-Desethyl Amlodipine (also known as Amlodipine Impurity 15, CAS: 1809326-44-0) with other related substances.

This guide provides a mechanistic breakdown of why this co-elution occurs and offers field-validated, step-by-step protocols to achieve baseline resolution.

The Mechanistic Root of the Co-Elution Problem

To solve a chromatographic failure, we must first understand the molecular causality.

Amlodipine is a dihydropyridine calcium channel blocker containing a basic primary aliphatic amine (pKa ~8.6). However, 5-O-Desethyl Amlodipine is a degradation product and human metabolite formed by the hydrolysis of the ethyl ester group, leaving a free carboxylic acid at the 3-position[1].

This structural change transforms the molecule into an amphoteric species (containing both a basic amine and an acidic carboxylic acid).

  • Under standard pharmacopeial conditions (pH 2.5 – 3.0): The carboxylic acid is fully protonated (un-ionized and lipophilic), while the amine is ionized. In this state, its polarity closely mimics that of neutral degradants, frequently causing severe co-elution with Amlodipine Impurity D (the oxidized, fully aromatic pyridine analog) or Impurity G [2].

  • The Solution: We must exploit the amphoteric nature of 5-O-Desethyl Amlodipine. By manipulating the mobile phase pH to ionize the carboxylic acid, or by changing the stationary phase to exploit π−π interactions, we can force a drastic shift in its relative retention time (RRT).

Diagnostic Troubleshooting Workflow

Use the following logic tree to determine the best optimization pathway for your specific laboratory constraints.

G Start Co-elution Detected: 5-O-Desethyl Amlodipine CheckPH Evaluate Current Mobile Phase pH Start->CheckPH LowPH Low pH (2.5 - 3.0) Acid Un-ionized CheckPH->LowPH If acidic buffer HighPH High pH (9.0 - 10.5) Acid Ionized CheckPH->HighPH If basic buffer ActionLow Switch to Phenyl Column (Enhance π-π interactions) LowPH->ActionLow ActionHigh Use High-pH Stable C18 (Core-shell technology) HighPH->ActionHigh GradTune Optimize Gradient Slope & Organic Modifier ActionLow->GradTune ActionHigh->GradTune Success Baseline Resolution (Rs > 2.0) Achieved GradTune->Success

Workflow for resolving amphoteric impurity co-elution via pH and stationary phase tuning.

Step-by-Step Optimization Protocols

To guarantee trustworthiness, the protocols below are designed as self-validating systems. If the System Suitability Testing (SST) criteria are not met at the end of the run, the method requires gradient micro-tuning.

Protocol A: High-pH Ionization Shift (Recommended)

This approach fundamentally alters the ionization state of 5-O-Desethyl Amlodipine. By raising the pH above 10, the carboxylic acid (pKa ~4.5) becomes fully deprotonated (anionic). This massive increase in polarity causes the impurity to elute much earlier, completely separating it from the lipophilic Impurities D and G[3].

Methodology:

  • Column Selection: Install a high-pH stable core-shell C18 column (e.g., 100 mm × 4.6 mm, 2.6 µm)[3]. Causality: Standard silica dissolves at pH > 8; ethylene-bridged or polymer-coated silica is mandatory.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.4% Ammonium hydroxide solution in MS-grade water. Verify the pH is ~10.5.

    • Mobile Phase B: 100% Methanol (Methanol provides better peak shape for basic amines at high pH than Acetonitrile).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: Linear ramp to 80% B

    • 10-13 min: Hold at 80% B

    • 13-15 min: Re-equilibrate at 30% B

  • Parameters: Flow rate at 1.0 mL/min, Column Temperature at 30°C, UV Detection at 237 nm.

  • Self-Validation (SST): Inject a resolution mixture containing Amlodipine, 5-O-Desethyl Amlodipine, and Impurity D. Pass Criterion: Resolution ( Rs​ ) between all three peaks must be ≥2.0 . Mass spectral analysis should confirm no co-eluting m/z signals under the Amlodipine peak[4].

Protocol B: Orthogonal Selectivity via Phenyl Column (Low-pH Alternative)

If your laboratory strictly requires a low-pH method (e.g., for compatibility with certain MS detectors or API stability), you must change the stationary phase. A Phenyl-hexyl column provides orthogonal selectivity by exploiting π−π electron interactions[5].

Methodology:

  • Column Selection: Install a Phenyl-bonded column (e.g., Waters XBridge Phenyl, 150 x 4.6 mm, 3.5 µm)[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Potassium Phosphate buffer, adjusted to pH 3.00 with orthophosphoric acid.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: Initiate at 5% B, ramping to 90% B over 40 minutes[5].

  • Causality: At pH 3.0, 5-O-Desethyl Amlodipine is neutral, but its dihydropyridine ring is electron-rich compared to the fully oxidized, electron-deficient pyridine ring of Impurity D. The Phenyl stationary phase differentiates these π -electron densities, pulling the peaks apart.

  • Self-Validation (SST): Peak purity angle must be less than the peak purity threshold for the 5-O-Desethyl Amlodipine peak using a Photodiode Array (PDA) detector.

Quantitative Chromatographic Shifts

The table below summarizes the expected Relative Retention Times (RRT) of critical amlodipine compounds under standard vs. optimized conditions, demonstrating the efficacy of the protocols.

CompoundStructural CharacteristicRRT (Standard C18, pH 3.0)RRT (Phenyl Column, pH 3.0)RRT (Core-Shell C18, pH 10.5)
Amlodipine (API) Basic Amine1.001.001.00
5-O-Desethyl Amlodipine Amphoteric (Acid + Amine)~0.85 (Co-elutes)~0.75 (Resolved)~0.30 (Highly Polar)
Impurity D Pyridine ring (Neutral)~0.85 (Co-elutes)~0.95 (Resolved)~0.90
Impurity G Dimethyl ester (Neutral)~1.20~1.15~1.25

Frequently Asked Questions (FAQs)

Q: Why does 5-O-Desethyl Amlodipine co-elute specifically with Impurity D under standard USP conditions? A: Under standard acidic conditions (pH ~3.0), the carboxylic acid of the desethyl impurity is protonated, rendering the molecule highly lipophilic. Its resulting hydrophobicity is nearly identical to Impurity D (which lacks the dihydropyridine protons but maintains the ester groups). Because a standard C18 column separates purely on hydrophobicity, it cannot distinguish between the two[2].

Q: Can I just decrease the gradient slope (shallower gradient) on my current C18 column at pH 3.0 to fix this? A: Rarely. Because the hydrophobicities of the protonated 5-O-Desethyl Amlodipine and Impurity D are virtually identical, a shallower gradient will simply broaden both peaks, often resulting in a wider, merged co-elution block rather than baseline resolution. A change in selectivity (pH or stationary phase) is required.

Q: How does column temperature affect the resolution of this specific impurity? A: Column temperature alters mobile phase viscosity and the rate of mass transfer. For amphoteric compounds, temperature can also cause slight shifts in the apparent pKa of the buffer and the analyte. If you are using Protocol B (Phenyl column), lowering the temperature from 40°C to 30°C can enhance π−π interactions, slightly improving the resolution ( Rs​ ) between the desethyl impurity and Impurity D.

References

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. ResearchGate. 4

  • Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan by RP-HPLC. Semantic Scholar. 5

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. PubMed / Heliyon. 3

  • CAS: 1809326-44-0 (5-O-Desethyl Amlodipine). CymitQuimica. 1

  • A new, rapid, stability-indicating UPLC method for separation and determination of impurities in amlodipine besylate, valsartan and hydrochlorothiazide in their combined tablet dosage form. PubMed. 2

Sources

Optimization

Technical Support Center: Troubleshooting Peak Shape Issues for 5-O-Desethyl Amlodipine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the chromatographic behavior of degradation products.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the chromatographic behavior of degradation products. One of the most notoriously difficult compounds in antihypertensive stability profiling is 5-O-Desethyl Amlodipine (often referred to as Amlodipine Impurity D or the amlodipine zwitterion).

Unlike the active pharmaceutical ingredient (API), this specific impurity frequently exhibits severe peak tailing, broadening, or splitting. This guide bypasses generic advice to focus on the exact physicochemical causality of these issues, providing you with self-validating protocols to achieve robust, symmetrical peak shapes.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why does 5-O-Desethyl Amlodipine exhibit severe peak tailing compared to Amlodipine? The Causality: Amlodipine is a basic compound containing a primary amine with a pKa of approximately 8.6 [1]. 5-O-Desethyl Amlodipine is a degradation product formed by the hydrolysis of the ethyl ester group, which exposes a free carboxylic acid (pKa ~4.0). This transforms the molecule into an amphoteric zwitterion. At mid-range pH (e.g., pH 5.0–7.0), the molecule possesses both a protonated amine (cationic) and a deprotonated carboxylic acid (anionic). This dual-charge state causes it to interact with the stationary phase via multiple competing mechanisms: hydrophobic retention, ion-exchange with residual silanols, and hydrogen bonding. These competing kinetic pathways result in severe peak tailing and band broadening.

Q2: How do I select the optimal mobile phase pH to fix this? The Causality: Chromatographic theory dictates that the mobile phase pH must be at least 1.5 to 2.0 units away from the analyte's pKa to ensure a single, uniform ionization state [1]. Because 5-O-Desethyl Amlodipine has two pKa values (~4.0 and ~8.6), the "safe zones" are either highly acidic (pH < 2.8) or highly basic (pH > 10.5). Operating near pH 4.0 or 8.6 will result in partial ionization, leading to peak splitting. For routine analysis, a phosphate buffer adjusted to pH 2.8 with triethylamine is highly effective at protonating the carboxylic acid and suppressing silanol ionization [2].

Q3: Can buffer concentration affect peak splitting for this impurity? The Causality: Yes. A common mistake is using a buffer concentration that is too low (e.g., < 10 mM). When a zwitterionic sample is injected, local pH shifts can occur on the column surface if the buffer capacity is insufficient to maintain the microenvironment. This causes the analyte to momentarily exist in two different ionization states during migration, resulting in a split peak. We recommend maintaining a buffer concentration of 20–50 mM to ensure robust on-column pH control [3].

Q4: What stationary phase chemistry mitigates secondary interactions? The Causality: Standard unshielded C18 columns leave residual silanols exposed, which aggressively bind to the protonated amine of 5-O-Desethyl Amlodipine. If you must work at a lower pH, utilize a polar-embedded C18 column (containing an amide or carbamate group) to shield silanols. Alternatively, if you opt for a high-pH method (e.g., 0.4% ammonium hydroxide), you must use a high-pH stable core-shell column (such as an EVO C18) to prevent silica dissolution while achieving excellent peak symmetry [4].

Part 2: Data Presentation & Ionization Mapping

To predict the chromatographic behavior of 5-O-Desethyl Amlodipine, you must map its ionization state against your mobile phase pH.

Table 1: Influence of Mobile Phase pH on 5-O-Desethyl Amlodipine Peak Shape

Mobile Phase pHAmine State (pKa ~8.6)Carboxylic Acid State (pKa ~4.0)Net Analyte ChargeExpected Peak Shape & Chromatographic Behavior
pH 2.0 – 2.8 Protonated (+)Protonated (Neutral)Cationic (+1)Sharp, symmetrical. Single interaction mode; silanols are fully suppressed.
pH 4.0 – 8.0 Protonated (+)Deprotonated (-)Zwitterionic (0)Broad, split, or tailing. Dual-mode interactions (hydrophobic + ion-exchange).
pH > 10.5 Deprotonated (Neutral)Deprotonated (-)Anionic (-1)Sharp, symmetrical. Requires high-pH stable stationary phase (e.g., hybrid silica).
Part 3: Self-Validating Experimental Protocol

Do not change multiple variables at once. Use the following step-by-step methodology to isolate and resolve the peak shape issue. This protocol is self-validating: Step 4 acts as the system suitability check to confirm the physical causality of the changes made in Steps 1-3.

Workflow: pH and Buffer Capacity Optimization

  • Baseline Assessment: Inject a system suitability solution containing Amlodipine and 5-O-Desethyl Amlodipine using your current method. Record the USP Tailing Factor ( Tf​ ) and theoretical plates ( N ).

  • Buffer Preparation (Acidic Route): Prepare a 25 mM Potassium Phosphate buffer. Titrate carefully with dilute Phosphoric Acid until the pH reaches exactly 2.8. Scientist Note: Do not use formate or acetate, as their buffering capacity is virtually zero at pH 2.8.

  • Injection Solvent Matching: Dilute your sample using the exact initial mobile phase composition. Injecting a sample dissolved in 100% organic solvent will cause immediate precipitation or localized phase collapse, mimicking a split peak.

  • System Suitability Validation: Equilibrate the column with the new mobile phase for at least 20 column volumes. Re-inject the suitability solution.

    • Validation Criteria: The method is considered optimized and self-validated when the USP Tailing Factor for 5-O-Desethyl Amlodipine is ≤1.5 , and the resolution ( Rs​ ) between Amlodipine and the impurity is ≥2.0 .

Part 4: Troubleshooting Decision Workflow

ZwitterionTroubleshooting Start Issue: Peak Tailing or Splitting (5-O-Desethyl Amlodipine) CheckPH 1. Mobile Phase pH Is pH between 3.5 and 9.5? Start->CheckPH FixPH Adjust pH to < 2.8 or > 10.5 to ensure single ionization state CheckPH->FixPH Yes (Near pKa) CheckBuffer 2. Buffer Capacity Is concentration < 20 mM? CheckPH->CheckBuffer No FixPH->CheckBuffer FixBuffer Increase buffer to 20-50 mM (e.g., Phosphate or Formate) CheckBuffer->FixBuffer Yes CheckColumn 3. Stationary Phase Using unshielded C18? CheckBuffer->CheckColumn No FixBuffer->CheckColumn FixColumn Switch to Polar-Embedded C18 or High-pH stable core-shell CheckColumn->FixColumn Yes Success Symmetrical Peak Shape (Tailing Factor < 1.5) CheckColumn->Success No FixColumn->Success

Workflow for diagnosing and resolving peak shape issues in zwitterionic amlodipine impurities.

References
  • Kishore, C., & Mohan, G. "Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling." American Journal of Analytical Chemistry, 7, 918-926 (2016).[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Educational Primers.[Link]

  • Jeelani, S., & Kouznetsova, N. "A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance." Heliyon, 9(9):e19993 (2023).[Link]

Troubleshooting

Minimizing the degradation of amlodipine to 5-O-Desethyl Amlodipine during extraction

Welcome to the Application Support Center. As researchers and drug development professionals, you know that sample preparation is often the most critical variable in bioanalytical workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you know that sample preparation is often the most critical variable in bioanalytical workflows. Amlodipine is a dihydropyridine calcium channel blocker containing both a methyl and an ethyl ester group. During sample extraction (LLE, SPE, or protein precipitation), amlodipine is highly vulnerable to artifactual degradation.

The most common analytical artifact is the cleavage of the ethyl ester, yielding 5-O-Desethyl Amlodipine (CAS 1809326-44-0)[1]. This degradation artificially lowers the active pharmaceutical ingredient (API) quantification and inflates impurity profiles. This guide provides mechanistic troubleshooting and self-validating protocols to prevent ester hydrolysis and transesterification during your extraction workflows.

Part 1: Diagnostic Troubleshooting Guide

Symptom: High levels of 5-O-Desethyl Amlodipine detected in the final LC-MS/MS or HPLC extract.

Root Cause 1: Extreme pH Conditions (Alkaline or Acidic Hydrolysis)

  • The Mechanism: The ester linkages in amlodipine are highly susceptible to both base- and acid-catalyzed hydrolysis[2]. In alkaline conditions (e.g., using 1M NaOH to basify plasma for Liquid-Liquid Extraction), hydroxide ions nucleophilically attack the carbonyl carbon of the ethyl ester, leading to rapid cleavage[3]. Extended alkaline digestion methods have been proven to cause complete degradation of amlodipine's ester moieties[4]. Acidic conditions (pH < 3) also promote hydrolysis, alongside the aromatization of the dihydropyridine ring[3].

  • The Fix: Buffer your sample matrix to a neutral or mildly basic pH (pH 7.0–7.4) using a phosphate buffer prior to extraction. Never use strong bases like NaOH or KOH to adjust matrix pH.

Root Cause 2: Solvolysis and Transesterification in Alcoholic Solvents

  • The Mechanism: When extraction or reconstitution is performed using primary alcohols (e.g., methanol, ethanol) in the presence of trace acids or bases, the alcohol acts as a nucleophile. This facilitates solvolysis (yielding 5-O-Desethyl Amlodipine) or transesterification (exchanging the ethyl group for a methyl group)[5].

  • The Fix: Switch to aprotic extraction solvents. Methyl tert-butyl ether (MTBE) and ethyl acetate are highly effective for amlodipine extraction without risking ester cleavage[6].

Root Cause 3: Thermal Stress During Solvent Evaporation

  • The Mechanism: Hydrolytic kinetics are temperature-dependent. Evaporating extraction solvents under nitrogen blowdown at temperatures exceeding 40°C exponentially increases the rate of ester hydrolysis, especially if trace water and buffer salts are concentrated during the drying process.

  • The Fix: Maintain evaporation temperatures below 30°C. If possible, use vacuum centrifugation (SpeedVac) or lyophilization to remove thermal stress entirely.

Part 2: Frequently Asked Questions (FAQs)

Q: Can I use 1M NaOH to increase the extraction recovery of Amlodipine in LLE? A: No. While raising the pH ensures amlodipine (pKa ~8.6) is in its un-ionized free-base form to partition into the organic phase, strong alkalis will rapidly hydrolyze the ethyl ester[2]. Studies show complete degradation of amlodipine in strong basic conditions at elevated temperatures, and significant degradation even at room temperature[3]. Use a mild 0.1 M phosphate buffer (pH 7.4) instead.

Q: Why is MTBE recommended over Dichloromethane (DCM) or Methanol? A: MTBE provides an optimal balance of lipophilicity and volatility. It yields excellent recovery for amlodipine (up to 82.3% in optimized conditions)[6] while avoiding the toxicity and emulsion-forming tendencies of DCM. More importantly, MTBE is aprotic, completely eliminating the risk of transesterification and solvolysis that occurs with methanolic extractions[5].

Q: How can I differentiate between in-vivo metabolism and extraction-induced degradation? A: You must implement a self-validating system by spiking the biological matrix with a stable isotope-labeled internal standard (e.g., Amlodipine-d4) before any extraction steps are performed[6]. If you detect the desethyl derivative of the deuterated standard (5-O-Desethyl Amlodipine-d4) in your final run, the degradation is occurring during your sample preparation, not in vivo.

Part 3: Data Presentation

Table 1: Impact of Extraction Parameters on Amlodipine Stability

ParameterHigh-Risk Condition (Promotes 5-O-Desethyl)Optimized Condition (Preserves Ester)Mechanistic Causality
Matrix pH > 8.0 (e.g., NaOH) or < 3.0 (HCl)7.0 - 7.4 (Phosphate Buffer)Extreme pH catalyzes nucleophilic attack on the carbonyl carbon[3].
Solvent Type Primary Alcohols (Methanol, Ethanol)Aprotic Solvents (MTBE, EtOAc, ACN)Alcohols act as nucleophiles, causing solvolysis and transesterification[5].
Drying Temp > 40°C (Heated N₂ Blowdown)< 30°C or LyophilizationHeat exponentially accelerates hydrolytic kinetics in residual aqueous micro-droplets.
Tissue Prep Alkaline tissue/hair digestionAmbient methanolic/aprotic extractionStrong bases completely cleave the ester moiety during extended incubation[4].
Part 4: Validated Experimental Protocols
Protocol 1: Aprotic Liquid-Liquid Extraction (LLE)

Objective: Extract amlodipine from biological matrices while preserving the ethyl ester linkage.

  • Internal Standard Addition (Self-Validation): Aliquot 100 µL of sample matrix (plasma/serum) into a clean microcentrifuge tube. Spike with 10 µL of Amlodipine-d4 working solution.

    • Causality: Adding the IS before chemical modification ensures that extraction efficiency and artifactual degradation are accurately tracked.

  • pH Adjustment: Add 50 µL of 0.1 M Potassium Phosphate buffer (pH 7.4). Vortex for 10 seconds.

    • Causality: Amlodipine will be sufficiently un-ionized for organic partitioning, but avoiding strong bases prevents nucleophilic attack on the ester groups[2].

  • Aprotic Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is aprotic, eliminating the risk of solvolysis associated with alcoholic extractions[6].

  • Partitioning: Shake on an orbital shaker for 10 minutes, then centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Evaporation: Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 25°C.

    • Causality: Keeping the temperature below 30°C prevents thermal acceleration of ester hydrolysis.

  • Reconstitution: Reconstitute in 100 µL of initial LC mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: Solid-Phase Extraction (SPE) using Polymeric Cartridges

Objective: High-throughput extraction without extreme pH shifts.

  • Conditioning: Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 1 mL Acetonitrile, followed by 1 mL of LC-MS grade water.

    • Causality: Avoiding methanol in the conditioning step removes residual primary alcohols from the sorbent bed.

  • Loading: Dilute 200 µL of spiked sample with 200 µL of pH 7.4 phosphate buffer. Load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Acetonitrile in water.

    • Causality: Removes polar interferences without eluting the lipophilic amlodipine or exposing it to hydrolytic extremes.

  • Elution: Elute with 1 mL of 100% Acetonitrile.

    • Causality: Acetonitrile is aprotic and does not participate in transesterification[5].

  • Drying: Evaporate under nitrogen at room temperature and reconstitute for LC-MS/MS analysis.

Part 5: Decision Workflow Visualization

Troubleshooting Start High 5-O-Desethyl Amlodipine Detected Q1 Is extraction pH < 4.0 or > 8.0? Start->Q1 A1_Yes Adjust matrix to pH 7.0-7.4 using 0.1M Phosphate Buffer Q1->A1_Yes Yes Q2 Are primary alcohols (MeOH/EtOH) used? Q1->Q2 No A1_Yes->Q2 A2_Yes Switch to aprotic solvents (e.g., MTBE or EtOAc) Q2->A2_Yes Yes Q3 Is evaporation temp > 35°C? Q2->Q3 No A2_Yes->Q3 A3_Yes Reduce N2 blowdown temp to < 30°C or lyophilize Q3->A3_Yes Yes Success Ester Hydrolysis Prevented (Self-Validated via Amlodipine-d4) Q3->Success No A3_Yes->Success

Troubleshooting workflow for mitigating Amlodipine ester hydrolysis during extraction.

Part 6: References
  • SynZeal. "5-O-Desethyl Amlodipine | 1809326-44-0". SynZeal Research. URL:[Link]

  • Sarkar, A. K., et al. "Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study". Journal of Pharmaceutical Analysis, PMC. URL:[Link]

  • Fasani, E., et al. "Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts". PLoS One, PMC. URL:[Link]

  • SCIRP. "Method Development for the Detection of Basic/Weak Basic Drugs in Hair by LCMSMS: Comparison between Methanolic and Alkaline Extraction on Real Samples". Scientific Research Publishing. URL:[Link]

  • SCIRP. "Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways". Scientific Research Publishing. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-O-Desethyl Amlodipine Retention &amp; Mobile Phase pH Optimization

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most common challenges in pharmaceutical impurity profiling: retaining and resol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most common challenges in pharmaceutical impurity profiling: retaining and resolving amphoteric degradation products.

5-O-Desethyl Amlodipine (often tracked alongside other amlodipine impurities) presents a unique chromatographic challenge. Because the ethyl ester present in the parent amlodipine molecule has been cleaved, this impurity features both a basic primary aliphatic amine (pKa ~9.0) and an acidic carboxylic acid moiety (pKa ~3.5–4.0). This dual functionality creates a highly pH-dependent ionization profile that dictates its behavior on reversed-phase (RP) HPLC columns.

Mechanistic Overview: pH and Ionization

To successfully retain 5-O-Desethyl Amlodipine, we must first understand its charge state at various pH levels. The diagram below illustrates the causality between mobile phase pH, the molecule's ionization state, and the resulting chromatographic retention.

G Zwitterion 5-O-Desethyl Amlodipine (Amphoteric) LowPH Low pH (< 3.0) Amine: +1 Acid: Neutral Zwitterion->LowPH Protonation MidPH Mid pH (5.0 - 7.0) Amine: +1 Acid: -1 (Zwitterion) Zwitterion->MidPH Partial Ionization HighPH High pH (> 9.0) Amine: Neutral Acid: -1 Zwitterion->HighPH Deprotonation RetLow Good Retention (Use TEA to block silanols) LowPH->RetLow RP-HPLC RetMid Poor Retention (Highly polar state) MidPH->RetMid RP-HPLC RetHigh Moderate Retention (Requires hybrid silica) HighPH->RetHigh RP-HPLC

Fig 1. pH-dependent ionization states of 5-O-Desethyl Amlodipine and RP-HPLC retention.

Troubleshooting Guides & FAQs

Q1: Why does 5-O-Desethyl Amlodipine show poor retention and elute near the void volume when I use a neutral pH mobile phase? Answer: At a neutral pH (5.0–7.0), 5-O-Desethyl Amlodipine exists primarily as a zwitterion. The carboxylic acid is deprotonated (anionic) and the primary amine is protonated (cationic). This dual-charge state significantly increases the molecule's polarity and solvation in water, virtually eliminating its affinity for the hydrophobic alkyl chains of a standard C18 stationary phase. To resolve this, the pH must be shifted to suppress the ionization of at least one functional group.

Q2: What is the optimal mobile phase pH to maximize retention on a standard C18 column? Answer: The most robust, field-proven approach for retaining amphoteric dihydropyridine derivatives is to operate at an acidic pH of 2.5–3.0 . At pH 2.8, the carboxylic acid group is fully protonated (neutralized). While the primary amine remains ionized, the overall polarity of the molecule is drastically lower than its zwitterionic state, allowing for adequate hydrophobic interaction and retention. Alternatively, a high pH (e.g., pH 10.0 using 0.4% ammonium hydroxide) can be used to deprotonate the amine, but this requires specialized base-resistant core-shell or hybrid columns to prevent silica dissolution .

Q3: I adjusted my mobile phase pH to 2.8, but I am now observing severe peak tailing. How can I improve the peak shape? Answer: Peak tailing at a low pH for amine-containing compounds is typically caused by secondary ion-exchange interactions. The protonated primary amine of 5-O-Desethyl Amlodipine interacts strongly with residual, unendcapped, and ionized silanol groups on the silica support. To mitigate this, introduce an amine modifier such as Triethylamine (TEA) into the mobile phase . TEA acts as a sacrificial base; it competitively binds to the active silanol sites, shielding your analyte and restoring a Gaussian peak shape.

Quantitative Data Presentation

The table below summarizes the causality between mobile phase conditions and chromatographic performance. Note how the addition of TEA at pH 2.8 drastically improves peak symmetry without significantly sacrificing retention.

Mobile Phase pHModifierDominant Analyte StateRetention Factor (k')USP Tailing Factor
pH 6.5 NoneZwitterion (Highly Polar)0.81.8
pH 2.8 NoneCationic (Protonated)3.52.2
pH 2.8 0.7% v/v TEACationic (Protonated)3.21.1
pH 10.0 0.4% v/v NH₄OHAnionic (Deprotonated)4.11.2

Experimental Protocol: Preparing the Optimized pH 2.8 Mobile Phase

To ensure reproducibility and establish a self-validating system , follow this exact sequence. Self-Validation Check: Monitor the USP tailing factor of the 5-O-Desethyl Amlodipine peak during your system suitability test. A tailing factor > 1.5 immediately indicates incomplete silanol masking, signaling that the TEA concentration was prepared incorrectly or the column is degrading.

Step-by-Step Methodology:

  • Buffer Salt Dissolution: Accurately weigh 6.8 g of Potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water to create a 50 mM solution. Stir until completely dissolved.

  • Modifier Addition (Critical Causality Step): Add 7.0 mL of Triethylamine (TEA) to the buffer solution. Note: You must add TEA before adjusting the pH. TEA is highly basic and will drastically raise the solution's pH. Adjusting the pH first and adding TEA afterward will ruin the calibration and result in an incorrect final pH.

  • pH Titration: Submerge a calibrated pH probe into the stirring solution. Slowly add Orthophosphoric acid (H₃PO₄) dropwise until the pH stabilizes exactly at 2.8 ± 0.05.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF or Nylon) to remove undissolved particulates that could clog the column frit.

  • Degassing: Sonicate the filtered mobile phase for 10 minutes or utilize in-line vacuum degassing to prevent micro-bubble formation during high-pressure gradient mixing.

Workflow Step1 1. Buffer Preparation (50 mM KH2PO4) Step2 2. Add Amine Modifier (0.7% v/v Triethylamine) Step1->Step2 Step3 3. pH Adjustment (Titrate to pH 2.8 with H3PO4) Step2->Step3 Step4 4. Filtration & Degassing (0.22 µm membrane) Step3->Step4 Step5 5. Column Equilibration (C18, 35°C, 1.0 mL/min) Step4->Step5

Fig 2. Experimental workflow for preparing the optimized pH 2.8 mobile phase.

References

  • Kishore, C. R. P., & Mohan, G. V. K. (2016). Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. American Journal of Analytical Chemistry, 7, 918-926. URL:[Link][1][2]

  • Jeelani, S., & Kouznetsova, N. (2023). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Heliyon, 9(9), e19993. URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Extraction Recovery of 5-O-Desethyl Amlodipine

Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the LC-MS/MS bioanalysis of amlodipine and its metabolites.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the LC-MS/MS bioanalysis of amlodipine and its metabolites. A pervasive challenge is the drastically low extraction recovery of 5-O-Desethyl Amlodipine (the primary acid metabolite) compared to the parent drug.

This guide provides a mechanistic explanation of this phenomenon and field-proven protocols to help you achieve >85% recovery.

Mechanistic Deep-Dive: The Causality of Low Recovery

To solve an extraction failure, we must first understand the physicochemical causality. Amlodipine is a basic, lipophilic compound characterized by a primary amine (pKa ~8.6) and a logP of ~3. Under alkaline conditions, the primary amine is deprotonated (neutralized), allowing highly efficient extraction into non-polar organic solvents like ethyl acetate or MTBE via Liquid-Liquid Extraction (LLE)[1].

However, 5-O-Desethyl Amlodipine is formed via the in vivo hydrolysis of the ethyl ester, yielding a carboxylic acid (pKa ~3.5). This structural change fundamentally alters the molecule's behavior:

  • Alkaline pH (>9): The amine is neutral, but the carboxylic acid is ionized (COO⁻).

  • Acidic pH (<3): The carboxylic acid is neutral, but the amine is ionized (NH₃⁺).

  • Physiological pH (7.4): The molecule exists as a highly polar zwitterion (COO⁻ / NH₃⁺)[2].

Because it retains a localized charge across the entire pH spectrum, 5-O-Desethyl Amlodipine exhibits a very low logD. Standard LLE and conventional Reversed-Phase Solid Phase Extraction (RP-SPE) are fundamentally unsuited for this zwitterionic state.

Frequently Asked Questions (FAQs)

Q1: Why does my validated LLE method for Amlodipine yield <15% recovery for 5-O-Desethyl Amlodipine? A: Your LLE method likely uses an alkaline buffer (e.g., NaOH or ammonium hydroxide) to neutralize amlodipine's amine group. While this successfully drives the parent amlodipine into the organic phase, the alkaline pH simultaneously ionizes the carboxylic acid of 5-O-Desethyl Amlodipine. The resulting anionic charge traps the metabolite in the aqueous phase. While ion-pairing reagents can force it into the organic phase, they will severely suppress your LC-MS/MS electrospray ionization (ESI) signal and contaminate your mass spectrometer.

Q2: How can I optimize Solid Phase Extraction (SPE) for this zwitterionic metabolite? A: You must abandon purely reversed-phase sorbents (like C18 or standard HLB) and switch to a Mixed-Mode Strong Cation Exchange (MCX) sorbent[3]. By loading the sample at a highly acidic pH (pH ~2), you fully protonate (neutralize) the carboxylic acid while maintaining a positive charge on the amine. The positively charged amine binds tightly to the sulfonic acid groups of the MCX sorbent via ionic interaction, while the hydrophobic backbone binds via reversed-phase mechanisms.

Q3: Can I use Protein Precipitation (PPT) as a faster alternative to SPE? A: Yes, PPT using 3 to 4 volumes of cold acetonitrile (containing 1% formic acid) will yield near 100% absolute recovery of the metabolite in the supernatant. However, PPT does not remove endogenous phospholipids. Because 5-O-Desethyl Amlodipine is highly polar, it elutes early in reversed-phase chromatography—exactly where phospholipid-induced matrix effects (ion suppression) are most severe. If you use PPT, you must use a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and optimize your gradient to separate the analyte from the solvent front.

Data Presentation: Extraction Strategy Comparison

To guide your method development, the following table summarizes the expected quantitative performance of various extraction techniques for 5-O-Desethyl Amlodipine.

Extraction TechniqueExpected Recovery (%)Matrix Effect (Ion Suppression)Recommended Application
Liquid-Liquid Extraction (LLE) < 15%LowNot recommended for this metabolite.
Reversed-Phase SPE (HLB) 30 - 50%ModerateSub-optimal; requires strict pH control.
Protein Precipitation (PPT) > 95%High (>40% suppression) High-throughput screening; requires SIL-IS.
Mixed-Mode SPE (MCX) 85 - 95% Low (<10% suppression)Gold Standard for clinical PK/bioanalysis.
Experimental Protocol: Mixed-Mode MCX SPE Workflow

This self-validating protocol utilizes a polymeric mixed-mode strong cation exchange sorbent (e.g., Oasis MCX 30 mg/1 cc) to isolate 5-O-Desethyl Amlodipine from human plasma[3]. The inclusion of a stable isotope-labeled internal standard (SIL-IS) ensures the system self-validates extraction efficiency during every run.

Prerequisites:

  • Sorbent: Mixed-mode strong cation exchange (MCX) cartridge.

  • Pre-treatment Buffer: 4% Phosphoric acid (H₃PO₄) in LC-MS grade water.

  • Wash 1: 2% Formic acid in LC-MS grade water.

  • Wash 2: 100% Methanol.

  • Elution Buffer: 5% Ammonium hydroxide (NH₄OH) in Methanol (Prepare fresh daily to prevent ammonia evaporation).

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of SIL-IS working solution. Add 100 µL of 4% H₃PO₄. Vortex for 30 seconds.

    • Causality: This drops the sample pH to ~2.0, neutralizing the carboxylic acid and ensuring the amine is positively charged for ion-exchange binding.

  • Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of LC-MS grade water.

  • Loading: Apply the pre-treated sample mixture (210 µL) to the cartridge. Draw through at a low flow rate (1-2 mL/min) to allow sufficient residence time for ionic binding.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in water.

    • Causality: Removes polar endogenous salts and proteins while keeping the target analyte bound via cation exchange.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Causality: Removes neutral lipophilic interferences and phospholipids. The analyte remains bound because the amine is still charged.

  • Elution: Elute the target analytes with 2 × 500 µL of 5% NH₄OH in Methanol into a clean collection plate.

    • Causality: The high pH (>10) deprotonates the amine, neutralizing its positive charge. The ionic bond to the sorbent is broken, and the methanolic solvent elutes the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic acid).

Workflow Visualization

SPE_Workflow Sample 1. Plasma Sample (pH 7.4) Analyte State: Zwitterion (+/-) Pretreat 2. Acidification (4% H3PO4, pH ~2) Analyte State: Cation (+/0) Sample->Pretreat Load 3. Load onto MCX Sorbent Mechanism: Cation-Exchange Analyte Retained Pretreat->Load Wash1 4. Wash 1 (2% Formic Acid) Removes: Salts & Proteins Load->Wash1 Wash2 5. Wash 2 (100% MeOH) Removes: Neutral Lipids Wash1->Wash2 Elute 6. Elution (5% NH4OH in MeOH) Analyte State: Anion (0/-) Analyte Released Wash2->Elute Analyze 7. Evaporate & Reconstitute Ready for LC-MS/MS Elute->Analyze

Mixed-Mode Strong Cation Exchange (MCX) SPE workflow and analyte charge states.

References
  • Source: sciex.
  • Source: waters.
  • Title: Molecular Recognition with Lanthanide(III) Tris(β-diketonate)

Sources

Optimization

Reducing matrix effects in 5-O-Desethyl Amlodipine LC-MS/MS analysis

Welcome to the technical support center for the LC-MS/MS analysis of 5-O-desethyl amlodipine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on miti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS/MS analysis of 5-O-desethyl amlodipine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mitigating matrix effects, a common challenge in bioanalysis. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to help you achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of 5-O-desethyl amlodipine?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] In the context of 5-O-desethyl amlodipine analysis, which is often conducted in complex biological matrices like plasma or serum, these effects can lead to either ion suppression or enhancement.[3][4] This interference can significantly compromise the accuracy, precision, and sensitivity of the assay. The primary culprits behind matrix effects in bioanalysis are often phospholipids, which are abundant in cell membranes and can co-extract with the analyte of interest.[5][6] Failure to address matrix effects can lead to erroneous pharmacokinetic data and compromise the integrity of a study.[2] The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects during the validation of bioanalytical methods.[7][8]

Q2: What are the most common sources of matrix effects in plasma or serum samples?

A: In plasma and serum, the most significant sources of matrix effects are:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI) mass spectrometry, particularly in the positive ion mode which is typically used for the analysis of basic compounds like 5-O-desethyl amlodipine.[5][9] They often co-extract with analytes and can elute across a wide range of chromatographic conditions.

  • Salts and Endogenous Small Molecules: High concentrations of salts and other endogenous compounds can alter the physical properties of the ESI droplets, such as surface tension and viscosity, thereby affecting the ionization of the target analyte.[3]

  • Proteins: While most large proteins are removed during initial sample preparation steps like protein precipitation, residual proteins or peptides can still interfere with the analysis.

  • Metabolites and Concomitant Medications: Other drug metabolites or co-administered drugs present in the sample can also co-elute and interfere with the ionization of 5-O-desethyl amlodipine.[7]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A: There are two primary methods for evaluating matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of the analyte solution into the mass spectrometer post-column while injecting a blank, extracted matrix sample onto the LC system.[10][11] Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[11] This method is excellent for visualizing where in the chromatogram matrix effects are most pronounced.

  • Quantitative Assessment (Post-Extraction Spike): This is the more common approach in method validation. It involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the same amount of analyte in a neat solution (e.g., mobile phase).[10] The matrix factor (MF) is calculated as:

    MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. According to regulatory guidelines, the variability of the matrix factor across different lots of matrix should be assessed to ensure the method is rugged.[7]

Troubleshooting Guide: Reducing Matrix Effects

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of 5-O-desethyl amlodipine.

Problem 1: Poor sensitivity and inconsistent results, especially at the Lower Limit of Quantification (LLOQ).

Underlying Cause: This is a classic symptom of ion suppression, likely due to co-eluting phospholipids or other endogenous components from the biological matrix. At low analyte concentrations, the competition for ionization in the ESI source is more pronounced, leading to a significant drop in signal intensity and poor reproducibility.

Solutions:

1. Optimize Sample Preparation:

The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.[12]

  • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids and can lead to significant matrix effects.[6] It is generally only suitable for dilute samples or when followed by further cleanup steps.

  • Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[12] For 5-O-desethyl amlodipine, a basic compound, adjusting the pH of the sample to be at least two pH units above its pKa will render it neutral and facilitate its extraction into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[12] A double LLE, using a non-polar solvent first to remove hydrophobic interferences followed by extraction with a more polar solvent for the analyte, can further improve cleanliness.[12]

  • Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup and is highly effective at removing phospholipids and other interferences.[12][13] A mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties can be particularly effective for isolating a basic analyte like 5-O-desethyl amlodipine from a complex matrix.

Comparison of Sample Preparation Techniques

TechniqueProsConsEfficacy for Phospholipid Removal
Protein Precipitation (PPT) Simple, fast, inexpensiveLow selectivity, significant matrix effects remainPoor
Liquid-Liquid Extraction (LLE) Good selectivity, removes many interferencesMore labor-intensive, requires solvent optimizationModerate to Good
Solid-Phase Extraction (SPE) High selectivity and recovery, excellent for removing interferencesMore expensive, requires method developmentExcellent
Phospholipid Depletion Plates Specifically targets and removes phospholipidsCan be costly, may not remove other matrix componentsExcellent
2. Enhance Chromatographic Separation:

If sample preparation alone is insufficient, optimizing the liquid chromatography can help separate 5-O-desethyl amlodipine from co-eluting matrix components.[1]

  • Gradient Elution: Employ a gradient elution profile that starts with a high aqueous mobile phase composition to retain and separate polar interferences, then ramps up the organic content to elute the analyte. A steep gradient after the analyte has eluted can help wash strongly retained matrix components from the column.

  • Column Chemistry: Consider using a column with a different stationary phase chemistry. For example, if you are using a standard C18 column, a phenyl-hexyl or a biphenyl column might offer different selectivity for both the analyte and the interfering matrix components.

  • Divert Valve: Utilize a divert valve to direct the flow from the LC column to waste during the initial and final stages of the chromatographic run when highly polar and non-polar interferences, respectively, are expected to elute. This prevents them from entering the mass spectrometer and fouling the ion source.

3. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

A SIL-IS (e.g., 5-O-desethyl amlodipine-d4) is the ideal internal standard as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[1][14] This allows for accurate correction of any signal variability caused by matrix effects. While it doesn't eliminate the suppression, it ensures that the analyte-to-internal standard ratio remains constant, leading to reliable quantification.

Problem 2: Gradual decrease in signal intensity over a long analytical run.

Underlying Cause: This issue often points to the accumulation of non-volatile matrix components, such as phospholipids, in the ion source of the mass spectrometer.[5][9] This buildup can lead to a gradual decline in instrument sensitivity and performance.

Solutions:

  • Improve Sample Cleanup: As with Problem 1, more rigorous sample preparation using LLE or SPE is the most effective solution to prevent the introduction of these contaminants into the MS system.[12]

  • Implement a Divert Valve: As mentioned previously, a divert valve is crucial for preventing the introduction of highly retained, "dirty" portions of the sample extract into the mass spectrometer.

  • Optimize Ion Source Parameters: Periodically clean the ion source components according to the manufacturer's recommendations. You can also try to optimize the ion source temperature and gas flows to help minimize the accumulation of contaminants.

  • Column Wash: Incorporate a thorough column wash with a high percentage of strong organic solvent at the end of each chromatographic run to elute any strongly retained matrix components.

Experimental Workflow Diagrams
Sample Preparation Workflow

cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) PPT_Start Plasma/Serum Sample PPT_Add Add Acetonitrile (3:1 v/v) PPT_Start->PPT_Add PPT_Vortex Vortex & Centrifuge PPT_Add->PPT_Vortex PPT_Supernatant Collect Supernatant PPT_Vortex->PPT_Supernatant PPT_End LC-MS/MS Analysis PPT_Supernatant->PPT_End LLE_Start Plasma/Serum Sample LLE_pH Adjust pH > pKa LLE_Start->LLE_pH LLE_Add Add Organic Solvent (e.g., MTBE) LLE_pH->LLE_Add LLE_Vortex Vortex & Centrifuge LLE_Add->LLE_Vortex LLE_Collect Collect Organic Layer LLE_Vortex->LLE_Collect LLE_Evap Evaporate & Reconstitute LLE_Collect->LLE_Evap LLE_End LC-MS/MS Analysis LLE_Evap->LLE_End SPE_Start Plasma/Serum Sample SPE_Condition Condition SPE Cartridge SPE_Start->SPE_Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Evap Evaporate & Reconstitute SPE_Elute->SPE_Evap SPE_End LC-MS/MS Analysis SPE_Evap->SPE_End

Caption: Comparison of common sample preparation workflows.

Mechanism of Ion Suppression

cluster_0 Ideal Ionization cluster_1 Ion Suppression by Matrix Components Analyte Analyte Molecules Droplet ESI Droplet Analyte->Droplet Efficient Ionization GasPhase Gas Phase Ions [M+H]+ Droplet->GasPhase Efficient Ionization MS Mass Spectrometer GasPhase->MS Efficient Ionization Analyte_Matrix Analyte + Matrix Molecules Droplet_Matrix ESI Droplet with Matrix Analyte_Matrix->Droplet_Matrix Competition for Charge & Surface Area GasPhase_Suppressed Reduced Gas Phase Ions [M+H]+ Droplet_Matrix->GasPhase_Suppressed Inefficient Ionization MS_Suppressed Mass Spectrometer GasPhase_Suppressed->MS_Suppressed Suppressed Signal

Caption: Simplified mechanism of electrospray ion suppression.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry. Available at: [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. Available at: [Link]

  • Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients. PubMed. Available at: [Link]

  • A validated LC–MS/MS method for the quantification of amlodipine, bisoprolol, enalapril and enalaprilat—Application to pharm. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations. PubMed. Available at: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. Shimadzu. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass. Available at: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Available at: [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America. Available at: [Link]

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available at: [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. Available at: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. Resolve Mass. Available at: [Link]

  • Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects. SCIRP. Available at: [Link]

  • amlodipine enantiomers in human plasma Using LC-MS/MS. SCIEX. Available at: [Link]

  • 5-O-DESETHYL AMLODIPINE. GSRS. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Available at: [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Available at: [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • 5-O-Desethyl Amlodipine. SynZeal. Available at: [Link]

  • [Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions]. PubMed. Available at: [Link]

  • 5-O-Desethyl Amlodipine. Inxight Drugs. Available at: [Link]

  • Development and validation of liquid chromatography - Tandem mass spectrometry method for determination of amlodipine in human p. ThaiScience. Available at: [Link]

  • Matrix effect and extraction recovery of amlodipine and IS in human plasma (n = 5). ResearchGate. Available at: [Link]

  • A Novel Bioanalytical Rp-HPLC Method Development and Validation f. IT Medical Team. Available at: [Link]

  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF AMLODIPINE BESYLATE IN HUMAN PLASMA USING RP-HPLC. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Available at: [Link]

  • Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma. PMC. Available at: [Link]

  • Analytical Method Development and Validation of Amlodipine Besylate by UV-Visible Spectroscopy. ResearchGate. Available at: [Link]

  • Analytical Method Development and Validation of Amlodipine and Benazepril hydrochloride in combined dosage form by RP-HPLC. SciSpace. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Drift in 5-O-Desethyl Amlodipine Analysis

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with baseline instability during the RP-HPLC/UHPLC anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with baseline instability during the RP-HPLC/UHPLC analysis of 5-O-Desethyl Amlodipine , a critical metabolite and related substance of the calcium channel blocker amlodipine.

Because amlodipine and its derivatives are basic compounds (pKa ~8.6), chromatographic methods frequently utilize acidic ion-pairing agents like trifluoroacetic acid (TFA) to suppress secondary silanol interactions and maintain sharp peak shapes[1]. However, combining TFA with gradient elution often results in severe baseline drift, which can obscure low-level impurities like 5-O-Desethyl Amlodipine. This guide breaks down the physicochemical causality of this phenomenon and provides self-validating protocols to eliminate it.

The Physicochemical Causality of Baseline Drift

Causality A Low UV Detection (< 240 nm) D Spectral Shift & Volume Contraction on Mixing A->D B TFA Ion-Pairing Agent (High Background UV) B->D C Gradient Elution (Increasing % Acetonitrile) C->D E Baseline Drift & Noise (Obscuring 5-O-Desethyl Peak) D->E

Logical causality of baseline drift during TFA-based gradient HPLC runs.

Troubleshooting Guide & FAQs

Q1: Why does the baseline drift upward or downward during my 5-O-Desethyl Amlodipine gradient run? A1: Baseline drift in gradient chromatography is fundamentally driven by the changing UV absorbance of the mobile phase as the ratio of aqueous to organic solvent shifts[2]. TFA has a high background absorbance at wavelengths below 220 nm. As the concentration of acetonitrile increases during the gradient, the 3 and changes in the dielectric constant of the solvent mixture[3]. This physicochemical shift manifests as a drifting baseline, which can easily mask the 5-O-Desethyl Amlodipine peak.

Q2: How can I optimize the detection wavelength to minimize this drift without losing sensitivity? A2: While many generic impurity methods default to 210 nm or 214 nm, amlodipine and its related substances exhibit strong absorbance at slightly higher wavelengths where TFA interference is negligible. Validated stability-indicating methods for amlodipine impurities highly recommend1[1]. At 237 nm, the quasi-isosbestic point of the TFA/acetonitrile system is bypassed, and the baseline remains significantly flatter[4].

Q3: Even at 237 nm, I am experiencing baseline noise and micro-fluctuations. What equipment factors cause this? A3: Micro-fluctuations (baseline noise) are often caused by inadequate mixing of the mobile phases, resulting in "TFA packets" reaching the detector. Standard bead mixers may not homogenize the aqueous/organic/TFA mixture sufficiently. Upgrading to a 5 tuned to your pump's stroke volume can drastically reduce baseline noise in challenging TFA gradients[5].

Q4: Does the age of my mobile phase affect baseline stability? A4: Yes. TFA degrades over time, and its degradation products absorb UV light strongly, causing the 6[6]. Mobile phases containing TFA must be prepared fresh daily using high-quality, HPLC-grade solvents to maintain baseline stability.

Quantitative Data: Parameter Optimization
ParameterSub-Optimal ConditionOptimized ConditionMechanistic Impact on Baseline
Detection Wavelength 210 nm237 nmBypasses the high UV absorbance region of TFA, flattening the gradient baseline[1].
Mobile Phase Age > 48 HoursFresh DailyPrevents accumulation of UV-absorbing TFA degradation products[6].
Pump Mixer Standard Bead MixerDiffusion-Bonded MixerEliminates "TFA packets" by ensuring complete microfluidic homogenization[5].
TFA Concentration 0.1% in A, 0.1% in B0.1% in A, 0.08% in BCompensates for the spectral shift of TFA in high organic concentrations[3].
Self-Validating Experimental Protocol: Baseline-Stabilized Gradient Run

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating feedback loop (Step 5) that allows the analyst to empirically correct baseline drift before injecting the 5-O-Desethyl Amlodipine sample.

Step 1: Solvent Preparation (Causality-Driven)

  • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm).

  • Mobile Phase B: Add 0.8 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Causality Note: Using slightly less TFA in the organic phase (0.08% vs 0.1%) directly compensates for the upward baseline drift caused by the spectral shift of TFA in high concentrations of acetonitrile[3].

Step 2: System Equilibration

  • Install a diffusion-bonded mixer appropriate for your system's stroke volume (e.g., 380 µL)[5].

  • Purge all lines with fresh mobile phase for 5 minutes at 2.0 mL/min to remove dissolved gases and clear old solvent[6].

Step 3: Chromatographic Conditions

  • Column: Core-shell C18 (e.g., 100 mm × 4.6 mm, 2.6 µm)[1].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 237 nm[1].

Step 4: Gradient Program

  • 0-3 min: 5% B

  • 3-15 min: Linear gradient to 80% B

  • 15-18 min: Hold at 80% B

  • 18-18.1 min: Return to 5% B

  • 18.1-25 min: Re-equilibration

Step 5: Self-Validation & Titration

  • Action: Run a blank gradient (injecting sample diluent).

  • Validation Logic: Observe the baseline from 3 to 15 minutes.

    • If the baseline drifts downward, the absorbance of Phase B is too low. Fix: Increase TFA in Phase B to 0.085%.

    • If the baseline drifts upward, the absorbance of Phase B is too high. Fix: Decrease TFA in Phase B to 0.075%.

  • Once the blank baseline is flat (drift < 5 mAU), proceed to inject the 5-O-Desethyl Amlodipine sample.

Protocol Step1 Prepare Fresh Solvents (0.1% TFA in A, 0.08% TFA in B) Step2 Install Diffusion-Bonded Mixer & Purge System Step1->Step2 Step3 Set UV Detector to 237 nm Step2->Step3 Step4 Run Blank Gradient (Self-Validation) Step3->Step4 Step5 Evaluate Baseline Drift & Titrate TFA if needed Step4->Step5 Step6 Inject 5-O-Desethyl Amlodipine Sample Step5->Step6

Step-by-step workflow for establishing a self-validating, baseline-stabilized gradient method.

References
  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. 6

  • The Physicochemical Causes of Baseline Disturbances in HPLC - Chromatography Today. 3

  • Gradient and acetonitrile with TFA - HPLC - Mason Technology. 2

  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems - Waters Corporation. 5

  • Validated RP-HPLC method for the simultaneous determination of amlodipine besylate, valsartan, and hydrochlorothiazide in bulk - AKJournals. 4

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC (NIH). 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 5-O-Desethyl Amlodipine in Accordance with ICH Guidelines

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for the validation of 5-O-Desethyl Amlodipine, a known impurity of Amlodipine, ad...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 5-O-Desethyl Amlodipine, a known impurity of Amlodipine, adhering to the stringent standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] As a Senior Application Scientist, this document synthesizes technical protocols with the underlying scientific rationale to ensure robust and reliable analytical data in pharmaceutical development.

The Criticality of Impurity Profiling in Drug Development

The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and efficacy of a drug product. 5-O-Desethyl Amlodipine is a process-related impurity and potential degradant of Amlodipine, a widely used calcium channel blocker for the treatment of hypertension.[4] Regulatory bodies worldwide, guided by ICH principles, mandate the rigorous identification and quantification of such impurities. The validation of analytical methods used for this purpose is not merely a procedural step but a cornerstone of ensuring patient safety and product quality. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][5]

Core Principles of Analytical Method Validation: An ICH Q2(R1) Perspective

The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures, ensuring that the methods are reliable, reproducible, and fit for purpose.[1][2][3] This guide will focus on the validation parameters pertinent to a quantitative impurity assay for 5-O-Desethyl Amlodipine.

Key Validation Parameters:
  • Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For 5-O-Desethyl Amlodipine, specificity is crucial to ensure that its peak is well-resolved from the main Amlodipine peak and other potential impurities.[6][7]

  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]

  • Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: This parameter expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically addressed at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

Comparative Analysis of Analytical Techniques

While various analytical techniques can be employed, High-Performance Liquid Chromatography (HPLC) remains the gold standard for the analysis of Amlodipine and its impurities due to its high specificity and sensitivity.[11]

Technique Principle Advantages Disadvantages Typical Application for 5-O-Desethyl Amlodipine
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary and a mobile phase.High resolution, high sensitivity, and suitability for quantitative analysis.[6]Can be time-consuming and requires significant solvent consumption.Routine quality control, stability studies, and impurity profiling.[6]
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns, leading to higher resolution and faster analysis times.Faster run times, improved resolution, and lower solvent consumption compared to HPLC.Higher initial instrument cost.High-throughput screening and rapid impurity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS for identification and quantification.Provides molecular weight information, aiding in the identification of unknown impurities and degradants.[12]Higher complexity and cost compared to HPLC-UV.Characterization of degradation products and structural elucidation of unknown impurities.[12]

Experimental Workflow for HPLC Method Validation

The following diagram illustrates a comprehensive workflow for the validation of an HPLC method for the quantification of 5-O-Desethyl Amlodipine.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Define Analytical Target Profile MD_Opt Optimize Chromatographic Conditions (Mobile Phase, Column, Flow Rate, etc.) MD_Start->MD_Opt MV_Start Prepare Validation Protocol MD_Opt->MV_Start Optimized Method Specificity Specificity (Peak Purity, Resolution) MV_Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness MV_End Validation Report Robustness->MV_End SA_Start Prepare Standard & Sample Solutions MV_End->SA_Start Validated Method SA_Inject Inject into HPLC System SA_Start->SA_Inject SA_Data Data Acquisition & Processing SA_Inject->SA_Data SA_Report Report Results SA_Data->SA_Report

Caption: A typical workflow for the development and validation of an HPLC analytical method.

Detailed Experimental Protocol: HPLC Method for 5-O-Desethyl Amlodipine

This protocol describes a typical reversed-phase HPLC method for the determination of 5-O-Desethyl Amlodipine.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of a phosphate buffer and an organic modifier like acetonitrile or methanol is often used.[13] For example, a mixture of phosphate buffer (pH adjusted to 2.8 with phosphoric acid) and acetonitrile in a gradient elution.

  • Flow Rate: 1.0 mL/min.[13]

  • Detection Wavelength: 237 nm or 238 nm are commonly used for Amlodipine and its impurities.[6][14]

  • Injection Volume: 20 µL.[13]

  • Column Temperature: Ambient or controlled at 25°C.[14]

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of 5-O-Desethyl Amlodipine reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

  • Standard Solutions for Linearity: Prepare a series of at least five concentrations of the 5-O-Desethyl Amlodipine standard by diluting the stock solution. The range should typically cover from the reporting limit to 120% of the specification limit for the impurity.

  • Sample Solution: Accurately weigh and dissolve the Amlodipine drug substance or product in the diluent to a specified concentration.

3. Validation Experiments:

  • Specificity: Inject the diluent, a standard solution of Amlodipine, a standard solution of 5-O-Desethyl Amlodipine, and a mixed standard solution. Also, perform forced degradation studies on the Amlodipine sample to ensure the peak of 5-O-Desethyl Amlodipine is free from interference from any degradants.[7]

  • Linearity: Inject the series of standard solutions and plot a calibration curve of peak area versus concentration. Calculate the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking known amounts of 5-O-Desethyl Amlodipine into the Amlodipine sample at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[14]

  • Precision (Repeatability): Inject a minimum of six replicate preparations of the Amlodipine sample spiked with 5-O-Desethyl Amlodipine at the target concentration and calculate the relative standard deviation (%RSD).

  • Precision (Intermediate): Repeat the precision study on a different day with a different analyst and/or on a different instrument and compare the results.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) and assess the impact on the results.

Data Presentation: A Comparative Summary

The following tables present hypothetical but realistic data for the validation of an HPLC method for 5-O-Desethyl Amlodipine, comparing it with a potential UPLC method.

Table 1: Comparison of Chromatographic Method Performance

Parameter HPLC Method UPLC Method
Run Time ~15 minutes~5 minutes
Resolution (Amlodipine/5-O-Desethyl Amlodipine) > 2.0> 2.5
Theoretical Plates (5-O-Desethyl Amlodipine) > 2000> 5000
Solvent Consumption per run ~15 mL~2.5 mL

Table 2: Summary of Validation Data

Validation Parameter Acceptance Criteria HPLC Method Results UPLC Method Results
Specificity Well-resolved peaks, no interferenceCompliesComplies
Linearity (Correlation Coefficient, r²) ≥ 0.9990.99950.9998
Range (µg/mL) Reporting Limit to 120% of specification0.1 - 5.00.05 - 5.0
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 101.2%99.1% - 100.8%
Precision (Repeatability, %RSD) ≤ 5.0%1.8%1.2%
Precision (Intermediate, %RSD) ≤ 10.0%2.5%1.9%
LOD (µg/mL) Reportable0.030.015
LOQ (µg/mL) Reportable0.10.05
Robustness No significant impact on resultsCompliesComplies

The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of method validation for impurity analysis.[12] It involves subjecting the drug substance to conditions more severe than accelerated stability studies, such as acid and base hydrolysis, oxidation, heat, and photolysis.[7][15] The purpose is to demonstrate the stability-indicating nature of the analytical method, ensuring that it can separate the active ingredient from its degradation products.[6] For Amlodipine, significant degradation has been observed under basic and photolytic stress conditions.[7]

The following diagram illustrates the logical relationship between forced degradation and the establishment of a stability-indicating method.

Forced Degradation Logic cluster_stress Stress Conditions Acid Acid Hydrolysis Drug Amlodipine Drug Substance Base Base Hydrolysis Oxidation Oxidation (H₂O₂) Thermal Thermal Stress Photolytic Photolytic Stress Degradation Generation of Degradation Products Drug->Degradation AnalyticalMethod Stability-Indicating Analytical Method (HPLC/UPLC) Degradation->AnalyticalMethod Separation Separation of Amlodipine, 5-O-Desethyl Amlodipine, & Degradants AnalyticalMethod->Separation Validation Validation of Specificity (Peak Purity Analysis) Separation->Validation

Sources

Comparative

Amlodipine Besylate vs. 5-O-Desethyl Amlodipine: A Comprehensive Stability and Degradation Guide

Understanding the degradation pathways of active pharmaceutical ingredients (APIs) is a critical mandate in drug development, formulation, and regulatory compliance. For Amlodipine Besylate , a gold-standard dihydropyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the degradation pathways of active pharmaceutical ingredients (APIs) is a critical mandate in drug development, formulation, and regulatory compliance. For Amlodipine Besylate , a gold-standard dihydropyridine calcium channel blocker, stability-indicating assays frequently monitor its conversion into specific impurities under environmental stress.

This technical guide provides an objective, data-driven comparison between the intact API (Amlodipine Besylate) and its primary hydrolytic degradation product, 5-O-Desethyl Amlodipine (CAS 1809326-44-0, also known as Amlodipine Methyl Monoester Impurity).

Structural Vulnerabilities & Mechanistic Causality

The degradation of amlodipine is not random; it is dictated by two highly reactive "soft spots" within its molecular architecture: the dihydropyridine ring and the ester linkages at the 3- and 5-positions.

  • Oxidative Aromatization: The dihydropyridine ring is thermodynamically driven to aromatize into a more stable pyridine ring under oxidative or photolytic stress, yielding Dehydro Amlodipine (Impurity D) [1].

  • Nucleophilic Acyl Substitution (Hydrolysis): The ester bonds are highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) in basic conditions or water (catalyzed by H⁺) in acidic conditions. The specific cleavage of the ethyl ester group results in the formation of the carboxylic acid derivative, 5-O-Desethyl Amlodipine [2].

Because 5-O-Desethyl Amlodipine possesses a free carboxylic acid rather than a neutral ester, its polarity, solubility, and chromatographic retention time differ significantly from the parent API, making it a critical marker for hydrolytic spoilage in solid and liquid formulations.

degradation_pathway API Amlodipine Besylate (Active API) Hydrolysis Ester Hydrolysis (Acidic/Alkaline Stress) API->Hydrolysis Nucleophilic Attack Oxidation Aromatization (Oxidative/UV Stress) API->Oxidation Radical/Oxidative Stress Desethyl 5-O-Desethyl Amlodipine (Monoester Impurity) Hydrolysis->Desethyl Cleavage of Ethyl Ester ImpD Impurity D (Pyridine Derivative) Oxidation->ImpD Loss of 2H

Major degradation pathways of Amlodipine Besylate under hydrolytic and oxidative stress.

Comparative Stability Profiles

Amlodipine Besylate exhibits a distinct U-shaped pH-stability profile. It is highly stable in mildly acidic to neutral environments (pH 4–7) but undergoes rapid degradation at extreme pH values [4]. The table below summarizes the quantitative degradation behavior of the API and the corresponding emergence of impurities.

Stress ConditionAPI Stability / Degradation ExtentPrimary Degradation ProductMechanistic Pathway
Acidic (pH 1) High Degradation (~75% loss over 8 days)5-O-Desethyl Amlodipine & Imp DAcid-catalyzed ester hydrolysis & secondary aromatization
Neutral (pH 5–7) Highly Stable (<2% loss over 8 days)NoneN/A
Alkaline (pH 10) High Degradation (~50% loss over 8 days)5-O-Desethyl AmlodipineBase-catalyzed nucleophilic acyl substitution
Oxidative (3% H₂O₂) Rapid Degradation (~80% loss in 6 hrs)Impurity D (m/z 407)Dihydropyridine aromatization
Photolytic (UV/Vis) Moderate Degradation (~32% in 14 days)Impurity D & PhotoproductsPhoto-oxidation and ester cleavage [3]

Experimental Protocol: Self-Validating Forced Degradation

To accurately compare the analytical response of Amlodipine Besylate against 5-O-Desethyl Amlodipine, researchers must generate the impurity via controlled forced degradation. The following protocol utilizes a kinetic quenching mechanism to ensure the system is self-validating. By instantly neutralizing the pH, the nucleophilic attack is halted, preventing artifactual degradation while the sample sits in the autosampler queue.

Step-by-Step Methodology (Alkaline Hydrolysis)
  • Stock Preparation: Dissolve 10.0 mg of Amlodipine Besylate reference standard in 10 mL of a Methanol/Water (50:50 v/v) diluent to yield a 1.0 mg/mL API solution.

  • Stress Induction: Transfer 1.0 mL of the stock solution into a glass HPLC vial. Add exactly 1.0 mL of 0.1 M NaOH. Seal and incubate in a thermostatic block at 60°C for exactly 4 hours to induce ester cleavage.

  • Kinetic Quenching (Critical Step): Remove the vial from the heat block. Immediately add exactly 1.0 mL of 0.1 M HCl. Causality Note: This stoichiometric neutralization drops the pH back to ~7.0, instantly terminating the base-catalyzed hydrolysis and locking the API-to-Impurity ratio for accurate temporal analysis.

  • Dilution: Dilute the quenched sample with 7.0 mL of the mobile phase to achieve a final theoretical concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Control Preparation: Prepare a parallel control sample replacing the NaOH and HCl with 2.0 mL of LC-MS grade water, subjected to the same thermal conditions.

workflow Step1 1. Sample Prep (API in Buffer) Step2 2. Stress Induction (0.1M NaOH, 60°C) Step1->Step2 Step3 3. Kinetic Quenching (Neutralize to pH 7) Step2->Step3 Step4 4. HPLC Separation (RP-C18 Column) Step3->Step4 Step5 5. MS/MS Detection (m/z 409 to 381) Step4->Step5

Self-validating experimental workflow for forced degradation and LC-MS/MS analysis.

Analytical Separation & Identification (LC-MS/MS)

Because 5-O-Desethyl Amlodipine is more polar than Amlodipine Besylate (due to the exposed carboxylic acid replacing the ethyl ester), it will elute earlier than the parent API on a standard reversed-phase C18 column.

Chromatographic Conditions:

  • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

Mass Spectrometry (ESI+ Mode) Parameters:

  • Amlodipine Besylate (API): The protonated precursor ion [M+H]+ is observed at m/z 409.1 .

  • 5-O-Desethyl Amlodipine: The loss of the ethyl group (C₂H₅, mass 29) and replacement with a proton (mass 1) results in a net mass shift of -28 Da. The corresponding [M+H]+ precursor ion is detected at m/z 381.1 [3].

  • Impurity D (Reference): Aromatization results in the loss of two protons, yielding an [M+H]+ at m/z 407.1 .

By tracking the transition from m/z 409.1 to m/z 381.1, scientists can quantitatively map the degradation kinetics of the API into its monoester impurity, ensuring formulation stability limits are strictly maintained.

References

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination National Center for Biotechnology Information (PMC)[Link]

  • Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts National Center for Biotechnology Information (PMC)[Link]

  • Degradation profiles of amlodipine besylate during storage at 65°C in phosphate buffer solutions ResearchGate[Link]

Validation

Comprehensive Comparison Guide: 5-O-Desethyl Amlodipine vs. Amlodipine Impurities A and D

As a Senior Application Scientist, I approach active pharmaceutical ingredient (API) impurity profiling as a forensic analysis of a drug's synthetic history and chemical stability. For a blockbuster calcium channel block...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach active pharmaceutical ingredient (API) impurity profiling as a forensic analysis of a drug's synthetic history and chemical stability. For a blockbuster calcium channel blocker like Amlodipine, distinguishing between process-related impurities and degradation products is a critical regulatory requirement under.

This guide provides an objective, in-depth comparison of three highly monitored Amlodipine related substances: 5-O-Desethyl Amlodipine , Amlodipine Impurity A , and Amlodipine Impurity D . By understanding their structural differences, mechanistic origins, and chromatographic behaviors, analytical scientists can design robust, self-validating stability-indicating methods.

Structural and Chemical Profiling

The first step in developing a separation strategy is understanding the distinct chemical nature of each compound. While all three share the core Amlodipine backbone, their functional group modifications dictate their polarity, reactivity, and toxicity profiles.

Property5-O-Desethyl AmlodipineAmlodipine Impurity AAmlodipine Impurity D
CAS Number 1809326-44-088150-62-3113994-41-5
Impurity Type Hydrolytic DegradantSynthetic Precursor (Process)Oxidative Degradant
Molecular Formula C₁₈H₂₁ClN₂O₅C₂₈H₂₇ClN₂O₇C₂₀H₂₃ClN₂O₅
Molecular Weight 380.82 g/mol 538.98 g/mol 406.86 g/mol
Structural Distinction Cleaved ethyl ester resulting in a highly polar free carboxylic acid .Primary amine is protected by a bulky, non-polar phthalimide group .Dihydropyridine ring is aromatized into a flat pyridine ring .
Pharmacopoeial Status Non-pharmacopoeial / Custom StandardEP Impurity A / USP Related Compound DEP Impurity D / Dehydro Amlodipine

Mechanistic Pathways of Formation (Causality)

To control impurities, we must first understand why they form. The presence of these three compounds tells a different story about the API's lifecycle.

Amlodipine Impurity A (Process-Related Carryover)

During the commercial synthesis of Amlodipine via the Hantzsch reaction, the primary aliphatic amine must be protected to prevent unwanted side reactions with dicarbonyl intermediates. A phthalimide group is typically used. Impurity A (Phthalimidoamlodipine) is this protected precursor[1].

  • Causality: If the final deprotection step (hydrazinolysis using hydrazine hydrate or methylamine) is incomplete or kinetically hindered, Impurity A carries over into the final API. Because it is a synthetic intermediate, it does not increase during stability testing.

Amlodipine Impurity D (Oxidative Degradation)

Amlodipine contains a 1,4-dihydropyridine ring, which is an inherently high-energy state compared to a fully aromatic system.

  • Causality: Driven by the thermodynamic stability of aromaticity, the dihydropyridine ring readily loses two hydrogen atoms under oxidative stress (e.g., peroxide exposure) or photolysis, forming the pyridine derivative Impurity D (Dehydro Amlodipine)[2]. This aromatization eliminates the drug's ability to bind to L-type calcium channels, rendering it an inactive degradant.

5-O-Desethyl Amlodipine (Hydrolytic Degradation)
  • Causality: Formulated Amlodipine exposed to moisture and temperature extremes can undergo ester hydrolysis. The cleavage of the ethyl ester group yields 5-O-Desethyl Amlodipine , a monoester with a free carboxylic acid[3]. The rate of this degradation is highly dependent on formulation micro-pH and excipient moisture content.

Mechanisms ImpA Amlodipine Impurity A (Phthalimido-protected Precursor) Aml Amlodipine (API) (Active Dihydropyridine) ImpA->Aml Hydrazinolysis (Incomplete deprotection leaves Imp A) ImpD Amlodipine Impurity D (Pyridine Degradant) Aml->ImpD Oxidation / Photolysis (Aromatization to Pyridine) Desethyl 5-O-Desethyl Amlodipine (Hydrolytic Free Acid) Aml->Desethyl Base/Acid Hydrolysis (Ester Cleavage)

Caption: Mechanistic pathways of Amlodipine impurity formation via synthesis and degradation.

Experimental Methodology: Stability-Indicating HPLC Protocol

To accurately quantify these compounds, we must design a self-validating High-Performance Liquid Chromatography (HPLC) system. The vast difference in polarity between the free acid (5-O-Desethyl) and the bulky phthalimide (Impurity A) necessitates a carefully optimized gradient elution.

Step-by-Step Chromatographic Workflow

1. Sample & Standard Preparation

  • Diluent: Methanol:Water (50:50 v/v).

  • Causality: Using a purely aqueous diluent will cause the highly lipophilic Impurity A to precipitate, while a purely organic diluent will cause poor peak shape for the polar 5-O-Desethyl degradant. The 50:50 mix ensures uniform solubilization.

  • Preparation: Prepare the API at 1.0 mg/mL, spiked with 0.1% w/w of certified reference standards from authoritative sources like or .

2. Chromatographic Conditions

  • Column: C18, 250 mm × 4.6 mm, 5 µm. (The hydrophobic stationary phase provides the theoretical plates needed to separate closely eluting structural analogs).

  • Mobile Phase A (Buffer): 0.05 M Potassium dihydrogen phosphate (KH₂PO₄), adjusted to pH 3.0 with orthophosphoric acid.

  • Causality: At pH 3.0, the primary aliphatic amine of Amlodipine and Impurity D remains fully protonated. This prevents secondary electrostatic interactions with residual silanols on the silica column, eliminating peak tailing and ensuring accurate integration.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 237 nm (Isosbestic point providing optimal sensitivity across both dihydropyridine and pyridine chromophores).

3. Gradient Program

  • 0 - 10 min: 20% B (Holds the polar 5-O-Desethyl Amlodipine for sufficient retention).

  • 10 - 25 min: 20% → 60% B (Elutes the API and Impurity D).

  • 25 - 35 min: 60% B (Forces the highly non-polar Impurity A off the column).

  • 35 - 40 min: 60% → 20% B (Re-equilibration).

HPLCWorkflow Prep Sample Prep (API + Spiked Impurities) LC HPLC Separation (C18, Gradient, pH 3.0) Prep->LC E1 Peak 1: 5-O-Desethyl (Polar Free Acid) LC->E1 E2 Peak 2: Amlodipine (Target API) LC->E2 E3 Peak 3: Impurity D (Less Polar Pyridine) LC->E3 E4 Peak 4: Impurity A (Non-Polar Precursor) LC->E4

Caption: Elution order workflow demonstrating the baseline separation based on analyte polarity.

Conclusion & Regulatory Impact

A robust impurity profiling strategy does more than satisfy pharmacopoeial monographs; it actively informs formulation and manufacturing decisions.

  • Detecting Impurity A signals a need to optimize the synthetic deprotection step or improve API crystallization.

  • Rising levels of Impurity D during stability testing indicate a failure in the packaging's oxygen barrier or light protection.

  • The appearance of 5-O-Desethyl Amlodipine points directly to moisture ingress or excipient incompatibility driving ester hydrolysis.

By utilizing high-quality reference standards and mechanistically grounded HPLC methods, analytical teams can ensure the long-term safety and efficacy of Amlodipine drug products.

References

  • 5-O-Desethyl Amlodipine Reference Standard Analytical Data. SynZeal Pharmaceuticals. [Link]

  • Amlodipine Impurity A (Phthalimidoamlodipine) CRS. Veeprho. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

Sources

Comparative

A Comparative Guide to Achieving Ultra-Low Detection and Quantification Limits for 5-O-Desethyl Amlodipine

This guide provides an in-depth comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of 5-O-Desethyl Amlodipine, a principal metabolite of the widely presc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of 5-O-Desethyl Amlodipine, a principal metabolite of the widely prescribed antihypertensive drug, Amlodipine. As the bioanalytical landscape demands ever-increasing sensitivity for comprehensive pharmacokinetic (PK) and drug metabolism studies, understanding the principles and practicalities of achieving low ng/mL to pg/mL sensitivity is paramount.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the rigorous bioanalytical method validation frameworks established by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] While published data focusing explicitly on 5-O-Desethyl Amlodipine is not abundant, a robust analytical strategy can be constructed by leveraging the extensive research on its parent compound, Amlodipine. The structural similarity between the parent drug and its metabolite allows for a logical and scientifically sound adaptation of existing high-sensitivity methods.

The Analytical Imperative: Why LOD and LOQ Matter for Metabolites

Amlodipine is extensively metabolized in the liver, with approximately 90% of the administered dose converted to various inactive metabolites before excretion.[4][5] 5-O-Desethyl Amlodipine is a significant product of this biotransformation. Accurate quantification of this metabolite is crucial for:

  • Comprehensive Pharmacokinetic Profiling: Understanding the complete absorption, distribution, metabolism, and excretion (ADME) profile of Amlodipine.

  • Metabolic Phenotyping: Investigating patient-specific variations in drug metabolism, often linked to cytochrome P450 (CYP3A4) enzyme activity.[4]

  • Safety and Toxicokinetic (TK) Studies: Ensuring that metabolite concentrations remain within safe, non-toxic levels during preclinical and clinical development.

The Limit of Detection (LOD) represents the lowest concentration of the metabolite that can be reliably distinguished from analytical noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[6] For PK studies, the analytical method's LOQ must be low enough to quantify the metabolite through several terminal half-lives.[7][8]

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantifying endogenous molecules, drugs, and their metabolites in complex biological matrices like plasma, LC-MS/MS is the undisputed gold standard. Its dominance stems from an unparalleled combination of selectivity (the ability to isolate the target analyte from interferences) and sensitivity (the ability to measure minute quantities).[2]

Numerous validated LC-MS/MS methods for the parent drug, Amlodipine, report LOQs in the low ng/mL to high pg/mL range, demonstrating the feasibility of achieving similar sensitivity for its desethyl metabolite.

Comparative Performance of LC-MS/MS Methods for Amlodipine

The following table summarizes the LOQ achieved by various peer-reviewed LC-MS/MS methods for Amlodipine in human plasma. This data serves as a critical benchmark for what can be expected when developing a method for 5-O-Desethyl Amlodipine.

Lower Limit of Quantification (LLOQ)Analytical MethodKey FeaturesReference
0.05 ng/mL LC-MS/MSGradient elution, solid-phase extraction (SPE)[9]
0.05 ng/mL LC-MS/MSGradient elution, ethyl acetate extraction[10]
0.05 ng/mL LC-MS/MSNon-compartmental analysis in bioequivalence study[11]
0.1 ng/mL LC-MS/MSLiquid-liquid extraction (LLE) with methyl tertiary butyl ether[12]
0.1 ng/mL LC-MS/MSUsed for a bioequivalence study[13]
0.3 ng/mL LC-MS/MSLiquid-liquid extraction with diethyl ether/dichloromethane[14][15]

This table clearly establishes that an LOQ of 0.05 ng/mL (50 pg/mL) is a realistic and achievable target for Amlodipine and, by extension, for 5-O-Desethyl Amlodipine.

Experimental Workflow: A Validated LC-MS/MS Protocol

The following protocol is a synthesized, best-practice approach for achieving a low LOQ for 5-O-Desethyl Amlodipine, adapted from highly sensitive methods for the parent drug.

LCMS_Workflow cluster_preanalytical Pre-Analytical cluster_extraction Sample Preparation cluster_analytical Analysis cluster_data Data Processing Sample 1. Plasma Sample (Human, K2EDTA) Spike 2. Spike IS (Metabolite-d4) Sample->Spike Add Internal Standard LLE 3. Liquid-Liquid Extraction (MTBE or Ethyl Acetate) Spike->LLE Vortex Evap 4. Evaporation (Nitrogen Stream, 40°C) LLE->Evap Centrifuge & Transfer Organic Layer Recon 5. Reconstitution (Mobile Phase) Evap->Recon Inject 6. LC Injection (C18 Column) Recon->Inject MS 7. MS/MS Detection (ESI+, MRM Mode) Inject->MS Gradient Elution Quant 8. Quantification (Peak Area Ratio vs. Conc.) MS->Quant

Bioanalytical workflow for 5-O-Desethyl Amlodipine quantification.

Step-by-Step Methodology:

  • Preparation of Standards:

    • Prepare a primary stock solution of 5-O-Desethyl Amlodipine and its stable isotope-labeled internal standard (SIL-IS), 5-O-Desethyl Amlodipine-d4, in methanol at 1 mg/mL.

    • Perform serial dilutions in 50:50 methanol:water to create working standards for spiking into blank plasma to form the calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 20 ng/mL) and quality control (QC) samples.

    • Causality: The use of a SIL-IS is mandated by regulatory guidelines for mass spectrometry assays where available.[16] It co-elutes with the analyte and experiences identical extraction recovery and matrix effects, providing the most accurate correction for analytical variability.

  • Sample Extraction (Liquid-Liquid Extraction):

    • To 100 µL of human plasma (calibration standard, QC, or unknown sample), add 10 µL of the SIL-IS working solution (e.g., at 100 ng/mL).

    • Add 50 µL of a weak base (e.g., 0.1 M sodium carbonate) to ensure the analyte is in a non-ionized state, enhancing its partitioning into an organic solvent.

    • Add 600 µL of methyl tertiary butyl ether (MTBE) or ethyl acetate. Vortex vigorously for 2 minutes.[10][12]

    • Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:10 mM ammonium formate).

    • Causality: LLE is a simple, cost-effective technique that provides a clean extract for this class of molecules. MTBE and ethyl acetate are effective at extracting moderately polar compounds like amlodipine and its metabolites from a basified aqueous matrix.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).[12]

    • Mobile Phase A: 10 mM ammonium formate in water (pH adjusted to ~3.0 with formic acid).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient: A time-programmed gradient is superior to isocratic elution for separating the analyte from early-eluting matrix components, reducing ion suppression and improving sensitivity. A typical gradient might start at 20% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then re-equilibrate.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Rationale: The amine group on 5-O-Desethyl Amlodipine is readily protonated, making ESI+ the ideal ionization technique.

    • Detection: Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor specific precursor-to-product ion transitions.

      • Hypothetical MRM for 5-O-Desethyl Amlodipine: The precursor ion [M+H]+ would be determined by infusion. Product ions would be generated by collision-induced dissociation (CID). For Amlodipine (m/z 409.2), common product ions are m/z 238.1 and 294.1.[10] A similar fragmentation pattern would be expected and optimized for the metabolite.

      • Hypothetical MRM for SIL-IS: The transition would be monitored for the deuterated analogue.

    • LOD/LOQ Determination: The LOD is typically determined as the concentration giving a signal-to-noise ratio (S/N) of ≥3. The LOQ is the lowest point on the calibration curve that can be measured with a precision (%CV) of ≤20% and accuracy within ±20% of the nominal value, as per FDA/EMA guidelines.[1][3]

Alternative Methodologies: A Performance Comparison

While LC-MS/MS is superior for bioanalysis, other techniques are used in different contexts, such as for analyzing pharmaceutical dosage forms where concentrations are much higher. Their limitations in sensitivity make them unsuitable for most PK studies.

LOD_LOQ_Comparison cluster_sensitivity Analytical Sensitivity cluster_methods Analytical Techniques High High Sensitivity (pg/mL - low ng/mL) Medium Medium Sensitivity (low-mid ng/mL) Low Low Sensitivity (µg/mL) LCMS LC-MS/MS LCMS->High LOQ ≈ 0.05 ng/mL HPLC HPLC-UV HPLC->Medium LOQ ≈ 40 ng/mL Spectro Spectrophotometry Spectro->Low LOQ ≈ 600 - 786 ng/mL

Comparative sensitivity of common analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: Separates compounds based on their interaction with a stationary phase, followed by detection using UV-Vis absorbance.

  • Performance: HPLC-UV methods for Amlodipine report LOD and LOQ values in the tens of ng/mL to µg/mL range. For example, one study reported an LOD of 0.01 µg/mL (10 ng/mL) and an LOQ of 0.04 µg/mL (40 ng/mL).[6] Another reported a linearity range of 35-105 µg/mL.[17]

  • Limitation: This sensitivity is insufficient for detecting the low concentrations of metabolites found in plasma samples during a typical pharmacokinetic study. Furthermore, its selectivity is much lower than MS/MS, making it prone to interferences from other compounds in the biological matrix.

Spectrophotometry
  • Principle: Measures the amount of light absorbed by a colored complex formed by the reaction of the analyte with a chromogenic reagent.

  • Performance: This technique is the least sensitive. Reported LOQ values for Amlodipine are typically in the µg/mL range (e.g., 0.6 µg/mL and 0.78 µg/mL).[18][19]

  • Limitation: Spectrophotometry lacks any chromatographic separation, making it highly non-specific and only suitable for analyzing pure drug substances or very simple, high-concentration formulations. It is entirely unsuitable for bioanalysis.

Conclusion and Expert Recommendations

For researchers, scientists, and drug development professionals tasked with quantifying 5-O-Desethyl Amlodipine, the path to achieving the requisite sensitivity is clear.

  • LC-MS/MS is the mandatory technique for any bioanalytical work requiring the determination of pharmacokinetic parameters. Its sensitivity and selectivity are unmatched.

  • An achievable target LOQ for 5-O-Desethyl Amlodipine is 0.05 ng/mL (50 pg/mL) , based on the wealth of data available for the parent drug, Amlodipine.[9][10][11]

  • Method development should focus on optimizing two key areas:

    • Efficient Sample Preparation: A clean extract is essential to minimize matrix effects (ion suppression or enhancement) that can compromise sensitivity and reproducibility. Both LLE and SPE are viable options.

    • Sensitive MS/MS Detection: This involves careful selection of MRM transitions and optimization of source parameters (e.g., capillary voltage, gas flow, temperature).

  • All method development must be followed by a rigorous validation that adheres to current regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry or ICH M10).[2][16] This ensures the data is reliable, reproducible, and defensible for regulatory submissions.

By adapting the robust, ultra-sensitive LC-MS/MS methods established for Amlodipine, laboratories can confidently develop and validate a "fit-for-purpose" assay for its 5-O-Desethyl metabolite, enabling a deeper and more complete understanding of the drug's disposition in the body.

References

  • Wyszecka-Kania, M., & Główka, F. K. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1873-1886. Available at: [Link]

  • European Medicines Agency (EMA). (2011, July 21). Guideline on bioanalytical method validation. EMA. Available at: [Link]

  • Baghla, R., et al. (n.d.). Highly Selective Bioanalytical Quantitation Method for Analysis of (R)-Amlodipine and (S)-Amlodipine Enantiomers in Human Plasma Using LC-MS/MS. SCIEX. Available at: [Link]

  • Stopher, D. A., Beresford, A. P., Macrae, P. V., & Humphrey, M. J. (1988). The pharmacokinetics of amlodipine in healthy volunteers after single intravenous and oral doses and after 14 repeated oral doses. Journal of cardiovascular pharmacology, 12 Suppl 7, S55–S59. Available at: [Link]

  • Apotex Inc. (2011, August 15). Product Monograph: Amlodipine. Available at: [Link]

  • Jain, D., et al. (2009). Determination of amlodipine in human plasma by electrospray ionization LC-MS/MS method: Validation and its stability studies. ResearchGate. Available at: [Link]

  • da Silva, C. L., et al. (2001). Amlodipine bioequivalence study: quantification by liquid chromatography coupled to tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 26(5-6), 905-12. Available at: [Link]

  • Zhang, Y., et al. (2016). [Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions]. Se pu, 34(6), 570-5. Available at: [Link]

  • Suwannachart, A., et al. (2009). Determination of amlodipine in human plasma by electrospray ionization LC-MS/MS method: validation and its stability studies. Thai Science. Available at: [Link]

  • Agilent Technologies. (2015, August 1). Quantification of Potential Genotoxic Impurities in Amlodipine Besylate Using an Agilent GC/Q-TOF System. Agilent. Available at: [Link]

  • Al-Tamimi, S. A., & Al-Zehouri, J. (2017). Current Analytical Methods For Amlodipine And its Formulations: A Review. Semantic Scholar. Available at: [Link]

  • Patel, M. M., et al. (2018). A Review of Analytical Methods for Estimation of Amlodipin, Hydrochlorthiazide and Losartan Potassium in Pharmaceutical Formulations. IRJPMS. Available at: [Link]

  • Darwish, I. A., et al. (2011). Kinetic spectrophotometric method for determination of amlodipine besylate in its pharmaceutical tablets. DARU Journal of Pharmaceutical Sciences, 19(4), 278-84. Available at: [Link]

  • Lv, C., et al. (2013). Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects. Pharmacology & Pharmacy, 4, 191-200. Available at: [Link]

  • Elbashir, A. A., et al. (2017). A high-performance liquid chromatographic (HPLC) method for the determination of amlodipine drug in dosage form using 1,2-naphthoquinone-4-sulphonate (NQS) as a derivatizing reagent. Journal of Chemical and Pharmaceutical Research, 9(8), 124-132. Available at: [Link]

  • Al-Bayati, Y. L. F., & Al-Janabi, A. S. (2024). Determination of Amlodipine in Pharmaceutical Formulation by Charge Transfer Complex Method. Iraqi Journal of Science, 65(3), 113-126. Available at: [Link]

  • Mascoli, V., et al. (2013). Pharmacokinetics of a Novel Orodispersible Tablet of Amlodipine in Healthy Subjects. Journal of Bioequivalence & Bioavailability, 5, 076-079. Available at: [Link]

  • ACCEL Pharma Inc. (2014, October 24). Product Monograph: PrACCEL-Amlodipine. Available at: [Link]

  • Abernethy, D. R. (1989). Pharmacokinetics and pharmacodynamics of amlodipine. Cardiology, 76 Suppl 1, 12-26. Available at: [Link]

  • Kumar, S., et al. (2019). Analytical method development and validation of Amlodipine besylate in tablet dosage form. Journal of Drug Delivery and Therapeutics, 9(4-A), 629-634. Available at: [Link]

Sources

Validation

Precision in Bioanalytical Assays: A Comparative Guide for the Quantification of 5-O-Desethyl Amlodipine

In the landscape of drug development and metabolism studies, the precise quantification of drug metabolites is as critical as that of the parent drug. This guide offers a deep dive into the principles and practicalities...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and metabolism studies, the precise quantification of drug metabolites is as critical as that of the parent drug. This guide offers a deep dive into the principles and practicalities of establishing inter-day and intra-day precision for bioanalytical assays, with a specific focus on 5-O-Desethyl Amlodipine, a key metabolite of the widely prescribed antihypertensive drug, Amlodipine. For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of analytical data is paramount for making informed decisions in pharmacokinetics, toxicokinetics, and bioequivalence studies.[1][2]

This guide will navigate through the regulatory expectations for assay precision, compare different analytical methodologies, and provide a framework for interpreting precision data. While specific data for 5-O-Desethyl Amlodipine is not as widely published as for its parent compound, this guide will draw upon available data for amlodipine and its other major metabolites to establish a robust comparative analysis.

The Imperative of Precision in Bioanalysis

Precision in a bioanalytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2] It is a measure of the random error and is typically expressed as the coefficient of variation (%CV). Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation, where precision is a cornerstone parameter.[1][3]

The assessment of precision is bifurcated into two key components:

  • Intra-day Precision (Repeatability): This evaluates the precision of the assay within a single analytical run on the same day. It provides insight into the method's consistency under the same operating conditions over a short period.

  • Inter-day Precision (Intermediate Precision): This assesses the variability of the assay on different days, and potentially with different analysts and equipment. It is a more comprehensive measure of the method's reproducibility over time.

Establishing Assay Precision: A Step-by-Step Protocol

The determination of inter-day and intra-day precision involves the analysis of quality control (QC) samples at multiple concentration levels. These QC samples are prepared by spiking a known amount of the analyte into the same biological matrix as the study samples (e.g., human plasma).

Experimental Protocol for Precision Assessment:

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels:

      • Low QC (LQC): Approximately 3 times the Lower Limit of Quantification (LLOQ).

      • Medium QC (MQC): In the mid-range of the calibration curve.

      • High QC (HQC): Towards the Upper Limit of Quantification (ULOQ).

    • The QC samples should be prepared from a separate stock solution than the calibration standards to ensure an unbiased assessment.

  • Intra-day Precision Analysis:

    • On a single day, analyze a minimum of five replicates of each QC level (LQC, MQC, and HQC) in one analytical run.

    • Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for each QC level. The %CV is calculated as: %CV = (SD / Mean) * 100.

  • Inter-day Precision Analysis:

    • Repeat the analysis of the QC samples on at least three different days.

    • Calculate the mean concentration, SD, and %CV for each QC level across all analytical runs.

Acceptance Criteria (Based on FDA and EMA Guidelines):

  • The %CV for each QC level should not exceed 15%.[1][3]

  • For the LLOQ, a %CV of up to 20% is generally acceptable.[1]

Precision_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Evaluation Stock Prepare Analyte Stock Solution Spike Spike Blank Matrix Stock->Spike QC_Stock Prepare Separate QC Stock QC_Stock->Spike QC_Levels Prepare LQC, MQC, HQC Samples Spike->QC_Levels Intra_Day Intra-Day Precision (n>=5 replicates per level in one run) QC_Levels->Intra_Day Inter_Day Inter-Day Precision (Analysis on >=3 different days) QC_Levels->Inter_Day Calc_Intra Calculate Mean, SD, %CV for Intra-Day Intra_Day->Calc_Intra Calc_Inter Calculate Mean, SD, %CV for Inter-Day Inter_Day->Calc_Inter Evaluate Evaluate Against Acceptance Criteria (%CV <= 15%, LLOQ <= 20%) Calc_Intra->Evaluate Calc_Inter->Evaluate

Caption: Workflow for Assessing Inter-day and Intra-day Precision.

Comparative Analysis of Precision Data

While specific inter-day and intra-day precision data for 5-O-Desethyl Amlodipine is scarce in publicly available literature, a study by Son et al. (2017) provides valuable insights into the precision of assays for two major amlodipine metabolites, dehydroamlodipine (DH-AML) and O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML), using a validated LC-MS/MS method.[4] For a comprehensive comparison, the following table also includes precision data from various validated methods for the parent drug, amlodipine.

AnalyteMethodMatrixIntra-day Precision (%CV)Inter-day Precision (%CV)Reference
Dehydroamlodipine (DH-AML) LC-MS/MSHuman PlasmaWithin 10.8%Within 10.8%Son et al., 2017[4]
CM-DH-AML LC-MS/MSHuman PlasmaWithin 10.8%Within 10.8%Son et al., 2017[4]
Amlodipine LC-MS/MSHuman Plasma2.56 - 11.67%5.97 - 12.70%Pongnarin et al.[5]
Amlodipine LC-MS/MSHuman Plasma1.4 - 4.4%1.6 - 4.5%Jain et al., 2016[6]
Amlodipine RP-HPLCHuman Plasma0.84 - 1.56%0.27 - 1.72%Jain et al., 2016[7]
Amlodipine Enantiomers LC-MS/MSRat PlasmaWithin 10%Within 10%Li et al., 2018[8]

Discussion of Comparative Data:

The data presented in the table demonstrates that modern analytical techniques, particularly LC-MS/MS, can achieve excellent precision for the quantification of amlodipine and its metabolites in biological matrices. The precision values reported in these studies are well within the acceptable limits set by regulatory agencies.

  • LC-MS/MS as the Gold Standard: The majority of recent bioanalytical methods for amlodipine and its metabolites utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6][8] This is due to its high sensitivity, selectivity, and ability to quantify analytes at very low concentrations, which is crucial for pharmacokinetic studies. The precision data from these methods consistently shows low %CV values, highlighting the robustness of this technique.

  • Metabolite vs. Parent Drug Precision: The study by Son et al. (2017) is particularly noteworthy as it demonstrates that high precision can be achieved for the metabolites of amlodipine, with both intra- and inter-day precision being within 10.8%.[4] This is comparable to the precision observed for the parent drug in other studies, indicating that with a well-developed and validated method, the quantification of metabolites can be just as reliable.

  • Alternative Methods: While LC-MS/MS is predominant, other techniques like RP-HPLC with UV or fluorescence detection have also been successfully validated for amlodipine.[7] The precision data from the RP-HPLC method by Jain et al. (2016) shows exceptionally low %CVs, suggesting that for certain applications, these methods can provide highly reproducible results.[7] The choice of analytical technique will often depend on the required sensitivity, the complexity of the biological matrix, and the available instrumentation.

Factors Influencing Assay Precision

Several factors can impact the precision of a bioanalytical assay. A thorough understanding of these is essential for troubleshooting and ensuring the long-term reliability of the method.

Factors_Influencing_Precision cluster_method Methodological Factors cluster_human Human & Environmental Factors cluster_instrument Instrumental Factors Assay_Precision Assay Precision Sample_Prep Sample Preparation (e.g., extraction efficiency) Assay_Precision->Sample_Prep Chromatography Chromatographic Conditions (e.g., mobile phase, column) Assay_Precision->Chromatography Detection Detector Performance Assay_Precision->Detection Analyst_Variability Analyst Technique Assay_Precision->Analyst_Variability Environmental Environmental Conditions (e.g., temperature, humidity) Assay_Precision->Environmental Instrument_Performance Instrument Calibration & Maintenance Assay_Precision->Instrument_Performance Reagent_Quality Reagent & Standard Quality Assay_Precision->Reagent_Quality

Caption: Key Factors Influencing Bioanalytical Assay Precision.

Conclusion: The Bedrock of Reliable Bioanalysis

The establishment of robust inter-day and intra-day precision is a non-negotiable aspect of bioanalytical method validation. For drug metabolites like 5-O-Desethyl Amlodipine, where data may be less abundant than for the parent compound, a meticulous and well-documented validation process is even more critical. The comparative data presented in this guide underscores that with the right analytical approach, particularly LC-MS/MS, and adherence to stringent validation protocols, high levels of precision can be consistently achieved.

For researchers and scientists in drug development, a comprehensive understanding of the principles of assay precision, the regulatory landscape, and the factors that can influence it, is fundamental to generating data that is not only scientifically sound but also meets the rigorous standards of regulatory submission. This, in turn, paves the way for a more efficient and successful drug development journey.

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • BioPharma Services Inc. (2022). Bioanalytical Method Validation: Metabolite Considerations. [Link]

  • Japanese Ministry of Health, Labour and Welfare. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Pongnarin, P., et al. (n.d.). Development and validation of liquid chromatography - Tandem mass spectrometry method for determination of amlodipine in human plasma. Thai Journal of Pharmaceutical Sciences. [Link]

  • Jain, H. K., et al. (2016). Bioanalytical method development and validation for estimation of amlodipine besylate in human plasma using RP-HPLC. International Journal of PharmTech Research, 9(7), 233-239. [Link]

  • Son, H., et al. (2017). Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients. Therapeutic Drug Monitoring, 39(6), 654-661. [Link]

  • Li, W., et al. (2018). Validated LC-MS/MS method for the determination of amlodipine enantiomers in rat plasma and its application to a stereoselective pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 158, 249-254. [Link]

  • Lv, C., et al. (2013). Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects. Pharmacology & Pharmacy, 4, 191-200. [Link]

  • Kashefi, E., et al. (2016). Quantitation of amlodipine in human plasma by LC-MS/MS assay. International Journal of Pharmaceutical and Pharmaceutical Sciences, 8(8), 268-272. [Link]

  • Der Pharma Chemica. (n.d.). Analytical Method Development and Validation of Amlodipine in Human Plasma by using Lc-Ms/Ms. [Link]

  • Seshachalam, V., et al. (2012). Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study. Scientia Pharmaceutica, 80(4), 863–877. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-O-Desethyl Amlodipine: Comprehensive Laboratory Disposal and Safety Protocol

Operational Imperative 5-O-Desethyl Amlodipine is a prominent impurity and degradation product of the widely prescribed calcium channel blocker, amlodipine[1]. In drug development, analytical chemistry, and quality contr...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Imperative

5-O-Desethyl Amlodipine is a prominent impurity and degradation product of the widely prescribed calcium channel blocker, amlodipine[1]. In drug development, analytical chemistry, and quality control laboratories, handling this reference standard requires stringent safety and disposal protocols. Like its parent compound, 5-O-Desethyl Amlodipine exhibits significant acute toxicity (H301) and poses a severe threat to aquatic ecosystems (H410)[2]. Proper disposal is not merely a regulatory checkbox; it is a critical scientific imperative to prevent environmental bioaccumulation and safeguard laboratory personnel from chronic organ toxicity[3].

Physicochemical & Ecotoxicological Profile

To effectively manage chemical waste, researchers must first understand the fundamental properties of the compound. The following table summarizes the critical data required for environmental health and safety (EHS) compliance[1][2][4].

ParameterValue / ClassificationOperational Implication
CAS Number 1809326-44-0Unique identifier required for accurate waste manifesting.
Molecular Formula C18H21ClN2O5Halogenated organic compound; requires specific high-temperature incineration protocols.
Molecular Weight 380.82 g/mol Heavy, fine powder; high risk of aerosolization if mishandled during transfer.
Hazard Statements H301, H318, H373, H410Toxic if swallowed; causes severe eye damage; chronic organ toxicity; severe aquatic toxicity.
Transport Classification UN2811 (Class 6.1, PG III)Must be packaged and shipped as "Toxic solid, organic, n.o.s." for final disposal.

Pre-Disposal Safety & PPE Protocol

Before initiating any waste consolidation or disposal procedures, personnel must don appropriate Personal Protective Equipment (PPE). The causality behind these requirements is directly linked to the compound's specific hazard profile[5][6]:

  • Respiratory Protection (NIOSH N95 or EN143 P3 Filter): 5-O-Desethyl Amlodipine is highly toxic if swallowed or inhaled. Because it is typically handled as a dry, neat powder, standard laboratory air currents can easily aerosolize the micro-particles. A P3 particulate filter is mandatory to prevent inhalation and subsequent systemic absorption[6].

  • Dermal Protection (Viton™ or Double Nitrile Gloves): Standard thin latex gloves offer insufficient protection, especially if the impurity is dissolved in organic solvents (e.g., DMSO, Methanol) during HPLC impurity profiling. Viton™ gloves prevent solvent-mediated dermal absorption of the toxic active pharmaceutical ingredient (API)[6].

  • Ocular Protection (Chemical Safety Goggles): The compound is corrosive to the eyes and causes serious eye damage (H318). Goggles with a full facial seal must be worn to prevent airborne particulates from contacting the cornea[2][4].

Standard Operating Procedure (SOP): Step-by-Step Disposal

This self-validating protocol ensures that every stage of waste handling is contained, verifiable, and compliant with EPA/RCRA and international hazardous waste directives[3][5].

  • Step 1: Waste Segregation

    • Action: Isolate 5-O-Desethyl Amlodipine waste entirely from general organic or aqueous waste streams.

    • Rationale: Mixing pharmaceutical impurities with incompatible chemicals (like strong oxidizing agents) can cause dangerous reactions[4]. Strict segregation also ensures accurate RCRA manifesting and prevents the contamination of larger, less hazardous waste bulks.

  • Step 2: Containment & Deactivation

    • For Solid Waste (Powders/Vials): Place empty original containers, contaminated spatulas, and residual powder into a sealable, leak-proof, non-recyclable container (typically a black RCRA bin designated for hazardous pharmaceutical waste)[5].

    • For Liquid Waste (Analytical Solutions):Never pour down the drain. Amlodipine derivatives are highly toxic to aquatic life with long-lasting effects[2][3]. Absorb liquid solutions using an inert material like diatomaceous earth or specialized chemical spill pads before placing them into the solid waste bin.

  • Step 3: Labeling and Documentation

    • Action: Affix a hazardous waste label detailing the contents as "5-O-Desethyl Amlodipine / UN2811 / Toxic Solid, Organic"[4].

    • Rationale: Clear, standardized labeling prevents downstream mishandling by EHS personnel and ensures compliance with Department of Transportation (DOT) shipping regulations.

  • Step 4: Secure Storage

    • Action: Store the sealed waste containers in a designated, well-ventilated, and locked hazardous waste accumulation area[5].

    • Rationale: The compound falls under the precautionary statement "Store locked up" (P405) to prevent unauthorized access and accidental exposure[2].

  • Step 5: Final Professional Disposal

    • Action: Transfer the accumulated waste to a licensed professional hazardous waste disposal service for high-temperature incineration[5].

Visual Workflow: Disposal Decision Tree

The following diagram outlines the logical decision-making process for handling 5-O-Desethyl Amlodipine waste streams safely and efficiently.

G Start 5-O-Desethyl Amlodipine Waste Generated PPE Don PPE: P3 Respirator, Viton Gloves, Goggles Start->PPE Check Assess Waste State PPE->Check Solid Dry Solid Powder Check->Solid Liquid Aqueous/Organic Solution Check->Liquid Contain Transfer to Leak-Proof, Sealable Container Solid->Contain Absorb Absorb with Inert Material (e.g., Diatomaceous Earth) Liquid->Absorb Absorb->Contain Label Label: Toxic Solid, Organic, n.o.s. (UN2811) / Aquatic Toxicity Contain->Label Store Store in Secure, Ventilated Hazardous Waste Area Label->Store Dispose Transfer to Licensed Professional Waste Service Store->Dispose

Decision workflow for the safe handling and disposal of 5-O-Desethyl Amlodipine waste.

Emergency Spill Response Protocol

In the event of an accidental spill during disposal or transfer, immediate and calculated action is required to prevent exposure and environmental release[2][5].

  • Isolate the Area: Immediately evacuate non-essential personnel from the vicinity of the spill.

  • Do Not Sweep: Never use a broom or brush on the dry powder. Sweeping aerosolizes the API, drastically bypassing dermal protection and increasing inhalation risks[5].

  • Containment: Use a HEPA-filtered vacuum specifically designed for hazardous chemicals, or gently cover the powder with a damp, disposable cloth to suppress dust generation[5].

  • Collection: Carefully transfer the damp cloth or vacuumed contents into a designated, sealable hazardous waste bag.

  • Decontamination: Wash the spill surface thoroughly with water and a suitable cleansing agent, ensuring that all wash water is also absorbed and collected as hazardous waste[2].

References

  • Safety data sheet. CPAChem.[Link]

  • CAT 1221 - amlodipine besilate - SAFETY DATA SHEET. Pharmacopoeia.[Link]

Sources

Handling

Personal protective equipment for handling 5-O-Desethyl Amlodipine

Standard Operating Procedure & Safety Guide: Handling and Disposal of 5-O-Desethyl Amlodipine Mechanistic Context & Hazard Rationale As researchers and drug development professionals, handling Active Pharmaceutical Ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling and Disposal of 5-O-Desethyl Amlodipine

Mechanistic Context & Hazard Rationale

As researchers and drug development professionals, handling Active Pharmaceutical Ingredients (APIs) and their specific impurities requires a rigorous understanding of their physicochemical and pharmacological properties. 5-O-Desethyl Amlodipine (CAS No. 1809326-44-0) is a well-characterized 1[1], a potent dihydropyridine calcium channel blocker.

Causality of Experimental Choices: Amlodipine exerts its pharmacological effect by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle via L-type calcium channels. Accidental exposure to its structurally similar impurities can induce acute hypotension, dizziness, and systemic toxicity. Furthermore, dihydropyridine derivatives are highly lipophilic, meaning they can be absorbed through compromised skin or mucous membranes. Because of these properties, standard laboratory safety dictates treating 5-O-Desethyl Amlodipine with 2[2].

Hazard Profile & Quantitative Data

Understanding the GHS classification is the foundational step in a self-validating safety protocol. While specific testing on the 5-O-Desethyl impurity may be limited, safety protocols mandate treating structurally analogous impurities with the3[3].

Table 1: Hazard Profile Summary for Amlodipine-Class Compounds

Hazard ClassGHS CategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Category 3 / 4Danger / Warning4[4]
Eye Damage/Irritation Category 1 / 2Danger3[3]
Specific Target Organ Toxicity Category 2Warning4[4]
Aquatic Toxicity Acute 1 / Chronic 1Warning3[3]

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific physical state of the chemical (typically a neat solid/powder).

  • Respiratory Protection: When weighing or transferring dry powder, aerosolization is a critical risk. Use a 5[5]. If handling large quantities outside a biosafety cabinet, a powered air-purifying respirator (PAPR) is mandated to prevent inhalation of active dust.

  • Eye & Face Protection: Due to the risk of severe eye damage (H318), standard safety glasses are insufficient. 4[4] must be worn.

  • Skin & Hand Protection: 4[4] are required. Double-gloving is recommended during the weighing process. The outer glove should be discarded immediately if contaminated. A fully buttoned, fluid-resistant laboratory coat with fitted cuffs is mandatory to prevent dermal accumulation.

Laboratory Handling Protocol

Step 1: Preparation and Isolation Conduct all weighing and transfer operations inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood 3[3]. Causality: Local exhaust ventilation and HEPA filtration capture fine API dust, preventing laboratory cross-contamination and inhalation exposure.

Step 2: Reconstitution and Solubilization When dissolving 5-O-Desethyl Amlodipine for analytical assays, use appropriate solvents directly within the containment hood. Keep containers tightly closed and store them in a well-ventilated place, 3[3].

Step 3: Equipment Decontamination Post-handling, wipe down the balance and hood surfaces with a damp cloth or a solvent-wetted wipe to solubilize and4[4].

Spill Management and Disposal Plan

Spill response must be immediate and methodical to prevent both human exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate & Assess: Isolate the spill area. Evacuate unnecessary personnel and 3[3].

  • Containment: For dry powder spills, do not sweep, as this aerosolizes the API. Instead, gently cover the spill with damp absorbent cloths or use a5[5].

  • Decontamination: Wash the surface with a detergent solution, followed by a solvent wipe (e.g., alcohol), to ensure 4[4].

  • Waste Segregation: Place all cleanup materials into a clearly labeled, 5[5].

Disposal Protocol: Do not dispose of 5-O-Desethyl Amlodipine in standard municipal trash or down the sink. Due to its severe aquatic toxicity (H410), it must be 3[3].

  • Segregate into designated RCRA (or local equivalent) hazardous waste containers (e.g., 5[5]).

  • Transfer to a5[5] to ensure compliance with federal, state, and local environmental regulations.

Visualizations

SpillResponse Start Spill Detected (5-O-Desethyl Amlodipine) Assess Assess Spill Size & Risk Start->Assess PPE Don Maximum PPE (Respirator, Double Gloves) Assess->PPE High Risk/Dust Contain Containment (Damp Cloth / HEPA Vac) PPE->Contain Decon Decontaminate Surface (Detergent/Alcohol) Contain->Decon Waste Seal in Hazardous Waste Container (EPA/RCRA Compliant) Decon->Waste Dispose Licensed Disposal Service Waste->Dispose

Operational workflow for 5-O-Desethyl Amlodipine spill containment and disposal.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Amlodipine besilate Safety Data Sheet." EDQM. URL:[Link]

  • KM Pharma Solution. "Levamlodipine Maleate - 5-O-Desethyl Amlodipine." KM Pharma Solution. URL: [Link]

Sources

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